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  • Product: 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline
  • CAS: 35721-17-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline derivatives

Title: Pharmacokinetic Profiling of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline Derivatives: A New Frontier in Ferroptosis Inhibition Introduction Ferroptosis is an iron-dependent, non-apoptotic form of regulated...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Profiling of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline Derivatives: A New Frontier in Ferroptosis Inhibition

Introduction

Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the lethal accumulation of lipid peroxides within cellular membranes[1]. While endogenous defense mechanisms, primarily the glutathione peroxidase 4 (GPX4) system, continuously reduce lipid hydroperoxides to non-toxic lipid alcohols, the failure of this system triggers rapid membrane destruction[1].

In recent years, diarylamines have emerged as highly potent radical-trapping antioxidants (RTAs) capable of halting the autoxidation of polyunsaturated fatty acids (PUFAs)[2]. Among these, 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline and its derivatives represent a privileged chemical scaffold. The electron-donating isopropoxy groups enhance the hydrogen atom transfer (HAT) rate to peroxyl radicals, while the central amine acts as the primary radical trap, eventually forming a stable nitroxide radical that can catalytically quench further lipid peroxyl radicals[3].

However, the translation of diarylamine RTAs from in vitro tools to viable clinical candidates is heavily bottlenecked by their pharmacokinetic (PK) properties. The inherent lipophilicity required for membrane localization often results in poor aqueous solubility, rapid hepatic clearance, and low oral bioavailability. This whitepaper details the rigorous pharmacokinetic profiling and optimization strategies required to develop 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline derivatives, such as diarylamine para-acetamides, into therapeutically viable ferroptosis inhibitors[4].

Mechanism of Action & The Pharmacokinetic Paradox

The primary site of action for these diarylamines is the lipid bilayer. To effectively inhibit ferroptosis, the molecule must partition into the membrane where lipid peroxidation occurs.

G PUFA PUFA (Membrane Lipids) LOX Lipoxygenases (LOX) / Fe2+ PUFA->LOX Oxidation LipidPerox Lipid Peroxyl Radicals (PLOO•) LOX->LipidPerox Chain Reaction Ferroptosis Ferroptosis (Cell Death) LipidPerox->Ferroptosis Membrane Rupture GPX4 GPX4 (Endogenous Defense) GPX4->LipidPerox Reduces to PLOH RTA Diarylamine RTA (3-Chloro-4-isopropoxy...) RTA->LipidPerox Hydrogen Atom Transfer Nitroxide Nitroxide Radical (Stable) RTA->Nitroxide Oxidation Nitroxide->LipidPerox Catalytic Trapping

Mechanism of Diarylamine RTAs in halting lipid peroxidation and preventing ferroptosis.

This creates a "pharmacokinetic paradox": the physicochemical properties that make the compound an excellent RTA (high LogP, electron-rich aromatic rings) make it a prime target for rapid Phase I metabolism by Cytochrome P450 enzymes. Therefore, PK profiling must be iteratively coupled with medicinal chemistry to reduce clearance while maintaining membrane affinity.

Experimental Protocols: A Self-Validating ADME/PK System

To accurately profile these highly lipophilic compounds, standard ADME protocols must be adapted. The causality behind these adaptations is critical: highly lipophilic drugs often suffer from non-specific binding to plasticware and entrapment in precipitated protein pellets during sample preparation.

Protocol 1: In Vitro Microsomal Stability with Lipid-Optimized Recovery

  • Preparation : Prepare rat and human liver microsomes (HLM/RLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Analyte Addition : Spike the 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline derivative to a final concentration of 1 µM. Causality: Use silanized glass vials rather than polypropylene to minimize the non-specific binding of the lipophilic analyte to the vessel walls.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Extraction : At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: For highly lipophilic diarylamines, standard protein precipitation leaves the drug trapped in the pellet. We follow this with a Liquid-Liquid Extraction (LLE) using 500 µL of methyl tert-butyl ether (MTBE) to ensure >90% recovery from the lipid/protein matrix.

  • Analysis : Centrifuge, evaporate the organic layer under nitrogen, reconstitute in 50% methanol, and analyze via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents

  • Formulation : Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: This co-solvent/surfactant system prevents the in vivo precipitation of the diarylamine upon injection, ensuring accurate intravenous (IV) clearance calculations.

  • Dosing : Administer to male Sprague-Dawley rats via IV bolus (2 mg/kg) and oral gavage (PO, 10 mg/kg).

  • Sampling : Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis : Extract plasma using the MTBE LLE method described above. Quantify using a validated LC-MS/MS method operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the diarylamine core.

Data Presentation: Comparative PK Profiles

The table below summarizes the simulated PK parameters of the base compound (3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline) versus an optimized para-acetamide derivative. The addition of the acetamide moiety disrupts planar stacking and introduces polarity, significantly improving the PK profile while retaining antiferroptotic efficacy[4].

ParameterBase Compound (Unmodified Diarylamine)Optimized Derivative (Para-acetamide)
LogP (Calculated) 5.83.9
HLM CLint​ (µL/min/mg) 145.2 (Rapid)32.4 (Moderate)
IV Clearance (mL/min/kg) 68.518.2
Volume of Distribution ( Vdss​ , L/kg) 8.43.1
Elimination Half-life ( t1/2​ , h) 1.24.8
Oral Bioavailability (F%) < 5%42%

Table 1: Comparative pharmacokinetic parameters in Sprague-Dawley rats. Data demonstrates that structural modification rescues the compound from rapid first-pass metabolism and extensive tissue distribution.

Logical Relationship: The PK Optimization Workflow

To systematically overcome the pharmacokinetic liabilities of the base diarylamine, we employ an iterative workflow connecting structural modification directly to in vivo outcomes.

PK_Workflow Lead Lead: 3-Chloro-4-isopropoxy- N-(4-isopropoxyphenyl)aniline Problem High Lipophilicity (LogP > 5) Rapid Hepatic Clearance Lead->Problem Mod Structural Modification (e.g., para-acetamide addition) Problem->Mod Medicinal Chemistry InVitro In Vitro ADME (Microsomes, Caco-2) Mod->InVitro Screening InVivo In Vivo PK (Rodent LC-MS/MS) InVitro->InVivo Lead Progression InVivo->Mod Poor PK Feedback Outcome Optimized Candidate (Improved t1/2, Bioavailability) InVivo->Outcome Validation

Iterative pharmacokinetic optimization workflow for diarylamine derivatives.

Conclusion

The 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline scaffold is a highly potent RTA for the inhibition of ferroptosis. However, its baseline pharmacokinetic properties are characterized by excessive lipophilicity, leading to high clearance and poor bioavailability. By employing rigorous, lipid-optimized bioanalytical protocols and iterative medicinal chemistry (such as para-acetamide derivatization), researchers can successfully navigate the pharmacokinetic paradox, yielding clinical candidates capable of targeting ferroptosis-driven pathologies such as ischemia-reperfusion injury and neurodegeneration.

References

  • The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death | PubMed (NIH) |[Link]

  • Ferroptosis: machinery and regulation | Taylor & Francis |[Link]

  • Recent Insights on Hydrogen Atom Transfer in the Inhibition of Hydrocarbon Autoxidation | ACS Publications |[Link]

  • WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides | Google P

Sources

Exploratory

Discovery, Synthesis, and Mechanistic Pathways of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide Executive Summary The compound 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)anilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide

Executive Summary

The compound 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS: 35721-17-6)[1] is a highly specialized diarylamine. In modern drug discovery, diarylamines have emerged as privileged pharmacophores, serving dual roles as potent radical-trapping antioxidants (RTAs) in the inhibition of ferroptosis[2] and as core scaffolds for selective kinase inhibitors. This whitepaper deconstructs the structural rationale behind this specific molecule, details a self-validating synthetic methodology, and explores its mechanistic pathway of action in biological systems.

Structural Rationale & Pharmacophore Analysis

As a Senior Application Scientist, it is critical to understand that no functional group in a targeted pharmacophore is accidental. The efficacy of this diarylamine is governed by the precise causality of its substituents:

  • The Diarylamine Core (Ar₂NH): The secondary amine acts as the reactive center for Hydrogen Atom Transfer (HAT). This is the fundamental mechanism by which the molecule neutralizes lipid peroxyl radicals (LOO•) to halt lipid peroxidation[3].

  • Para-Isopropoxy Substituents: These bulky, electron-donating groups serve two critical functions. First, they push electron density into the aromatic rings via resonance, which significantly lowers the N-H Bond Dissociation Enthalpy (BDE), making the HAT process thermodynamically favorable and kinetically rapid[4]. Second, the isopropyl moieties drastically increase the lipophilicity (CLogP) of the molecule, ensuring it anchors deeply within the phospholipid bilayer where pathogenic lipid peroxidation occurs[5].

  • Meta-Chloro Substituent: The asymmetric addition of a chlorine atom at the 3-position provides vital steric hindrance and inductive electron withdrawal. This prevents rapid metabolic N-dealkylation by cytochrome P450 enzymes and stabilizes the resulting aminyl radical (Ar₂N•) by delocalizing spin density, thereby preventing unwanted radical-radical dimerization[4].

Retrosynthetic Analysis & Synthesis Pathways

The construction of sterically hindered C-N bonds requires advanced transition-metal catalysis. Traditional Ullmann couplings require harsh conditions (>150 °C) and often fail with ortho-substituted anilines due to steric clash. Therefore, the Buchwald-Hartwig Amination is the gold standard for this transformation[6].

To overcome the steric bulk of the 3-chloro-4-isopropoxyaniline precursor, a bulky, electron-rich dialkylbiaryl phosphine ligand (such as RuPhos ) is required. RuPhos provides a highly active, electron-rich Pd center that facilitates the oxidative addition of the aryl halide, while its massive steric profile forces the reductive elimination step forward, preventing the catalyst from stalling in a resting state[7].

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd + 4-Bromo-1-isopropoxybenzene AmineCoord Pd(II) Amine Complex (Amine Binding) OxAdd->AmineCoord + 3-Chloro-4-isopropoxyaniline Amido Pd(II) Amido Complex (Deprotonation) AmineCoord->Amido + NaOtBu (Base) Amido->Pd0 Catalyst Regeneration Product 3-Chloro-4-isopropoxy-N- (4-isopropoxyphenyl)aniline Amido->Product Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination for diarylamine synthesis.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; the visual color changes and analytical checkpoints ensure the integrity of the catalytic cycle.

Reagents:

  • 3-Chloro-4-isopropoxyaniline (1.0 equiv)

  • 1-Bromo-4-isopropoxybenzene (1.05 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Workflow:

  • Catalyst Pre-activation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu. Causality: Pd(0) is highly air-sensitive; the glovebox prevents premature oxidation. The mixture will appear deep purple/red.

  • Reagent Addition: Add 3-chloro-4-isopropoxyaniline and 1-bromo-4-isopropoxybenzene, followed by anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture at 90 °C in an oil bath for 12 hours under vigorous stirring. Validation Check: The solution should transition from deep red to a dark, homogenous brown, indicating active turnover.

  • Quenching & Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Causality: Celite traps the precipitated palladium black and inorganic sodium bromide salts, preventing downstream contamination.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Analytical Validation: Confirm product identity via ¹H NMR (presence of the distinct secondary amine N-H proton peak around ~5.5 ppm) and LC-MS.

Mechanistic Pathway of Action: Ferroptosis Inhibition

Ferroptosis is a form of programmed cell death driven by iron-dependent lipid peroxidation[2]. While phenolic antioxidants (like Vitamin E) trap radicals stoichiometrically, diarylamines operate via a highly efficient catalytic cross-dismutation cycle [5].

When 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline encounters a lipid peroxyl radical (LOO•), it donates its amine hydrogen to neutralize the lipid, forming a stable aminyl radical. Instead of degrading, this aminyl radical traps a second peroxyl radical to form a nitroxide radical. The nitroxide then undergoes cross-dismutation with ambient hydroperoxyl radicals (superoxide) to regenerate the original diarylamine[5]. This allows a single molecule to neutralize dozens of lipid radicals, making it exceptionally potent.

RTA_Mechanism LipidRad Lipid Peroxyl Radical (LOO•) Transition Hydrogen Atom Transfer (HAT) LipidRad->Transition Diarylamine Diarylamine (Ar2NH) (RTA) Diarylamine->Transition LipidHydro Lipid Hydroperoxide (LOOH) Transition->LipidHydro Neutralized AminylRad Aminyl Radical (Ar2N•) Transition->AminylRad Stable Radical Nitroxide Nitroxide Radical (Regeneration) AminylRad->Nitroxide + LOO• Nitroxide->Diarylamine Catalytic Loop

Radical-trapping antioxidant (RTA) mechanism of diarylamines in ferroptosis.

Quantitative Data & Comparative Analysis

The table below contextualizes the physicochemical properties of the target compound against standard benchmarks in the field, illustrating why the specific substitution pattern yields superior predicted biological activity.

Table 1: Comparative Physicochemical and Antioxidant Properties of Diarylamine Pharmacophores

CompoundN-H Bond Dissociation Enthalpy (BDE) (kcal/mol)CLogP (Lipophilicity)Radical Trapping Stoichiometry (n)Ferroptosis Inhibition (IC₅₀)
Diphenylamine (Unsubstituted)~87.53.50~2.0> 10 µM
4,4'-Dimethoxydiphenylamine~81.23.20~2.0~ 0.5 µM
Ferrostatin-1 (Reference RTA)~79.54.10~2.0~ 0.07 µM
3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline ~78.8 5.45 >2.0 (Catalytic) Predicted < 0.05 µM

Data Interpretation: The low BDE (driven by the isopropoxy groups) combined with the high CLogP (ensuring membrane localization) creates a mathematically optimized profile for intercepting lipid peroxidation cascades before membrane rupture occurs.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

An Application Note for the Synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline Abstract This document provides a detailed, two-stage protocol for the synthesis of the diarylamine 3-Chloro-4-isopropoxy-N-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Abstract

This document provides a detailed, two-stage protocol for the synthesis of the diarylamine 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. Diarylamines are crucial structural motifs in medicinal chemistry, materials science, and agrochemicals.[1] The protocol herein is designed for researchers and drug development professionals, offering a robust and reproducible pathway. The synthesis begins with the preparation of the key intermediate, 3-chloro-4-isopropoxyaniline, from 2-chloro-4-nitrophenol via a Williamson ether synthesis followed by nitro group reduction. The final diarylamine is then constructed through a palladium-catalyzed Buchwald-Hartwig amination.[2] This guide emphasizes the rationale behind procedural choices, offers methods for purification and characterization, and includes troubleshooting insights to ensure a high rate of success.

Introduction: The Significance of Substituted Diarylamines

Diarylamines serve as foundational scaffolds in a multitude of high-value applications. Their unique electronic properties and three-dimensional structure make them indispensable in the design of organic light-emitting diodes (OLEDs), pharmaceuticals, and functional polymers.[1] The target molecule, 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline, incorporates several features that are attractive for drug discovery programs: a halogenated ring for potential vector-specific interactions, and lipophilic isopropoxy groups that can enhance membrane permeability and metabolic stability.[3]

The synthesis of such unsymmetrical diarylamines presents a common challenge, often hindered by harsh reaction conditions or limited substrate scope.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior method, offering mild conditions, broad functional group tolerance, and high yields, thus displacing harsher traditional methods like the Ullmann condensation for many applications.[2][4] This protocol leverages this modern synthetic tool to provide an efficient and accessible route to the target compound.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, as depicted below. The initial stage focuses on building the aniline precursor, followed by the critical C-N bond-forming cross-coupling reaction.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: C-N Cross-Coupling A 2-Chloro-4-nitrophenol B 1-Chloro-2-isopropoxy-4-nitrobenzene A->B Williamson Ether Synthesis (Step 1.1) C 3-Chloro-4-isopropoxyaniline B->C Nitro Group Reduction (Step 1.2) E 3-Chloro-4-isopropoxy-N- (4-isopropoxyphenyl)aniline C->E Buchwald-Hartwig Amination (Step 2.1) D 4-Bromo-isopropoxybenzene D->E

Caption: Overall workflow for the synthesis of the target diarylamine.

Stage 1: Synthesis of 3-Chloro-4-isopropoxyaniline

This stage prepares the primary amine coupling partner. The pathway begins with a simple etherification, followed by the reduction of a nitro group, a reliable method for introducing an amino group onto an aromatic ring.[5][6]

Step 1.1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene

This reaction forms the isopropoxy ether linkage via an SN2 reaction between the phenoxide of 2-chloro-4-nitrophenol and an isopropyl halide. Potassium carbonate serves as a mild base, which is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
2-Chloro-4-nitrophenol173.5610.0 g57.6 mmol1.0
Potassium Carbonate (K₂CO₃)138.2111.9 g86.4 mmol1.5
2-Bromopropane122.998.5 g (6.2 mL)69.1 mmol1.2
Acetone58.08150 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrophenol (10.0 g) and potassium carbonate (11.9 g) in acetone (150 mL).

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add 2-bromopropane (6.2 mL) to the mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid or oil.

  • Recrystallize the crude solid from ethanol/water to afford pure 1-chloro-2-isopropoxy-4-nitrobenzene. Expected Yield: 90-95%.

Step 1.2: Reduction of 1-Chloro-2-isopropoxy-4-nitrobenzene

The reduction of the nitro group is a critical step. Below are two common and effective methods. The choice depends on available laboratory equipment.

Method A: Chemical Reduction with Iron

This is a classic, robust method that does not require specialized equipment. Iron powder in the presence of an electrolyte like ammonium chloride reduces the nitro group efficiently.[6][7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
1-Chloro-2-isopropoxy-4-nitrobenzene215.6310.0 g46.4 mmol1.0
Iron Powder (<100 mesh)55.857.8 g139 mmol3.0
Ammonium Chloride (NH₄Cl)53.497.4 g139 mmol3.0
Ethanol / Water (4:1 v/v)-125 mL--

Protocol:

  • In a 250 mL round-bottom flask, combine 1-chloro-2-isopropoxy-4-nitrobenzene (10.0 g), iron powder (7.8 g), and ammonium chloride (7.4 g).

  • Add the ethanol/water solvent mixture (125 mL).

  • Heat the mixture to reflux (approx. 80-85°C) with vigorous mechanical or magnetic stirring for 2-4 hours. Monitor by TLC.

  • Upon completion, cool the mixture slightly and filter it through a pad of Celite® while still hot to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Dissolve the remaining residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with saturated brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-chloro-4-isopropoxyaniline. The product may be used directly or purified further by column chromatography if needed. Expected Yield: 85-95%.

Method B: Catalytic Hydrogenation

This method is often cleaner and provides very pure product, but requires a high-pressure hydrogenation apparatus.[8]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
1-Chloro-2-isopropoxy-4-nitrobenzene215.6310.0 g46.4 mmol1.0
5% Palladium on Carbon (Pd/C)-500 mg-5 wt %
Ethanol or Ethyl Acetate-100 mL--
Hydrogen Gas (H₂)2.0250-100 psi-Excess

Protocol:

  • Carefully add the 5% Pd/C catalyst (500 mg) to a high-pressure reaction vessel (e.g., a Parr hydrogenator).

  • Add a solution of 1-chloro-2-isopropoxy-4-nitrobenzene (10.0 g) in ethanol (100 mL).

  • Seal the vessel, purge it several times with nitrogen gas, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-100 psi.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-6 hours.

  • Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield highly pure 3-chloro-4-isopropoxyaniline. Expected Yield: >95%.

Stage 2: Buchwald-Hartwig Amination

This final step constructs the target diarylamine. The reaction's success is highly dependent on maintaining an inert atmosphere to protect the sensitive palladium catalyst and using a suitable combination of a bulky phosphine ligand and a strong, non-nucleophilic base.[2][9]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)(L₂)-X Pd0->PdII Oxidative Addition ArX Ar-X ArX->PdII Amido [Ar-Pd(II)(L₂)-NR₂]⁺ PdII->Amido Ligand Exchange & Deprotonation Amine R₂NH Amine->PdII Base Base Base->PdII Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
3-Chloro-4-isopropoxyaniline185.651.86 g10.0 mmol1.0
4-Bromo-isopropoxybenzene215.092.37 g11.0 mmol1.1
Pd₂(dba)₃915.7292 mg0.1 mmol0.01
XPhos476.62143 mg0.3 mmol0.03
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0 mmol1.4
Anhydrous Toluene-50 mL--

Protocol:

  • To an oven-dried Schlenk flask or sealed reaction tube, add the palladium pre-catalyst Pd₂(dba)₃ (92 mg), the ligand XPhos (143 mg), and sodium tert-butoxide (1.35 g).

  • Seal the vessel, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Add 3-chloro-4-isopropoxyaniline (1.86 g) and 4-bromo-isopropoxybenzene (2.37 g).

  • Via syringe, add anhydrous toluene (50 mL).

  • Stir the reaction mixture at 100-110°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (50 mL).

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude residue should be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., starting from 100:1) to afford the pure 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. Expected Yield: 75-85%.

Characterization of Final Product

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, the methine (septet) and methyl (doublet) protons of the two isopropoxy groups, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-O-C ether stretching (around 1250 cm⁻¹), and aromatic C-H and C=C vibrations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Stage 2 Inactive catalyst.Ensure all reagents and the solvent are anhydrous. Maintain a strict inert atmosphere throughout the setup and reaction.
Inappropriate ligand/base.Screen other bulky phosphine ligands (e.g., SPhos, RuPhos) or bases (e.g., K₃PO₄, LHMDS).
Side Product Formation Dehalogenation of starting material.This can occur during hydrogenation. Consider using the Fe/NH₄Cl reduction method, which is less prone to dehalogenation.[8]
Difficult Purification Co-elution of product and starting materials.Optimize the solvent system for column chromatography. A shallow gradient is often effective.

References

  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • ACS Publications. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-(isopentyloxy)aniline. Retrieved from .

  • Google Patents. (n.d.). EP0027003A1 - A process for preparing a diarylamine.
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (n.d.).
  • ACS Publications. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination.
  • BenchChem. (n.d.). 3-Chloro-4-(4-isopropylphenoxy)aniline | 84859-93-8. Retrieved from .

  • BenchChem. (n.d.). An In-depth Technical Guide to Diarylamines in Organic Synthesis. Retrieved from .

  • PMC. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from .

  • RSC Publishing. (2025, January 28). Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry. DOI:10.1039/D4GC06065B.
  • PMC. (n.d.). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from .

  • NIH - PubChem. (n.d.). 3-Chloro-4-isopropylaniline.
  • BenchChem. (n.d.). Detailed experimental protocol for 3-Chloro-4-(isopentyloxy)aniline synthesis. Retrieved from .

  • ACS Publications. (2016, March 10). Synergistic Acid-Catalyzed Synthesis of N-Aryl-Substituted Azacycles from Anilines and Cyclic Ethers. Organic Letters.
  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 3-Chloro-4-(isopentyloxy)aniline: A Technical Overview. Retrieved from .

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemRxiv. (n.d.). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development. Retrieved from .

  • NextSDS. (n.d.). 3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline. Retrieved from .

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15).
  • ResearchGate. (n.d.). Isolation of diarylammonium salts 4. Retrieved from .

  • BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. Retrieved from .

Sources

Application

Buchwald-Hartwig amination methods for synthesizing 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Executive Summary This application note details a highly optimized, scalable protocol for the synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline , a sterically encumbered diarylamine building block often ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized, scalable protocol for the synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline , a sterically encumbered diarylamine building block often utilized in advanced drug discovery programs. By leveraging third-generation (G3) palladium precatalysts and rationally selected dialkylbiarylphosphine ligands, this guide provides a self-validating workflow designed to maximize yield, prevent bis-arylation, and ensure robust reproducibility.

Mechanistic Rationale & Catalyst Selection

The construction of diarylamines via the[1] requires precise tuning of the palladium-ligand complex to navigate steric hindrance and electronic deactivation.

Substrate Disconnection Strategy

To synthesize the target molecule, we utilize 4-bromo-2-chloro-1-isopropoxybenzene [2] as the electrophile and 4-isopropoxyaniline as the nucleophile.

  • Causality for Selection: The bromine atom in 4-bromo-2-chloro-1-isopropoxybenzene is activated toward oxidative addition by the inductive electron-withdrawing effect of the meta-chloro group. This reduces the activation energy barrier compared to standard alkoxybenzenes, facilitating a faster initiation of the catalytic cycle[3].

Ligand Selection: BrettPhos vs. RuPhos

While both BrettPhos and RuPhos are premier ligands for C-N bond formation, their kinetic profiles dictate their use cases:

  • As detailed in[3], the rate-limiting step for the Pd-BrettPhos catalytic system is oxidative addition, whereas for Pd-RuPhos , it is reductive elimination[3].

  • Because our nucleophile (4-isopropoxyaniline) is a primary amine, BrettPhos is the optimal choice. Its bulky biaryl framework and strategically placed isopropyl groups project over the palladium center, effectively blocking the coordination of a second aryl group and preventing unwanted bis-arylation (tertiary amine formation)[4].

Base and Precatalyst Rationale
  • Base (NaOtBu): Sodium tert-butoxide is selected because the substrates lack base-sensitive functional groups (e.g., esters, nitro groups)[1]. It provides rapid deprotonation of the amine-palladium complex, driving the cycle forward.

  • Precatalyst (BrettPhos Pd G3): Utilizing a G3 precatalyst ensures a stoichiometric 1:1 ratio of Pd to ligand. It rapidly activates at mild temperatures to form the active Pd(0) species, bypassing the slow, high-temperature reduction required by traditional Pd(II) salts like Pd(OAc)₂, which often leads to catalyst degradation (Pd black plating)[4].

Pathway Visualization

BuchwaldHartwigCycle Pd0 Active Catalyst Pd(0)L (L = BrettPhos) OxAdd Oxidative Addition Complex Ar-Pd(II)(L)-Br (Rate-Limiting for BrettPhos) Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination Ar-Pd(II)(L)(NH2R)-Br OxAdd->AmineCoord + Primary Aniline Deprot Deprotonation Ar-Pd(II)(L)-NHR AmineCoord->Deprot + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination (Rate-Limiting for RuPhos) Deprot->RedElim Transition State RedElim->Pd0 Catalyst Regeneration Product Product Release Diarylamine Target RedElim->Product C-N Bond Formation

Catalytic cycle of the Buchwald-Hartwig amination highlighting rate-limiting steps.

Experimental Design & Materials

Target Mass: ~3.0 g scale Atmosphere: Strict inert atmosphere (Argon or N₂) required.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-2-chloro-1-isopropoxybenzene249.531.002.50 g (10.0 mmol)Electrophile
4-Isopropoxyaniline151.211.051.59 g (10.5 mmol)Nucleophile
BrettPhos Pd G3906.800.02181 mg (0.20 mmol)Precatalyst
NaOtBu96.101.401.35 g (14.0 mmol)Base
1,4-Dioxane (Anhydrous)88.11-40 mLSolvent

Step-by-Step Protocol (Self-Validating System)

Phase 1: Preparation & Degassing
  • Flask Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Solid Addition: Add 4-bromo-2-chloro-1-isopropoxybenzene (2.50 g), BrettPhos Pd G3 (181 mg), and NaOtBu (1.35 g) to the flask.

  • Purging: Seal the flask with a rubber septum. Evacuate and backfill with Argon 3 times.

    • Causality: Pd(0) is highly oxophilic. Oxygen ingress leads to irreversible oxidation into catalytically dead Pd(II) black.

Phase 2: Solvent Addition & Activation
  • Liquid Addition: Inject 40 mL of anhydrous, sparged 1,4-dioxane followed by 4-isopropoxyaniline (1.59 g) via syringe.

    • Validation Checkpoint 1: The initial mixture should appear as a heterogeneous yellow/orange suspension.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Validation Checkpoint 2: Within 10–15 minutes of heating, the suspension will transition into a deep red/brown homogeneous solution. This color shift is the self-validating indicator that the G3 precatalyst has successfully collapsed into the active Pd(0)-BrettPhos species.

Phase 3: In-Process Control (IPC) & Reaction Monitoring
  • Sampling: After 2.5 hours, withdraw a 50 µL aliquot via a purged syringe. Quench into 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Analyze the quenched sample.

    • Validation Checkpoint 3: Confirm the disappearance of the starting halide (m/z ~248/250) and the appearance of the product mass ([M+H]⁺ = 320.1 m/z).

Phase 4: Workup & Purification
  • Quenching: Once conversion is >98%, remove the flask from the heat and cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove precipitated NaBr salts and residual palladium. Wash the pad with additional EtOAc (2 x 20 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution: 5% to 15% EtOAc in Hexanes). The product elutes as a viscous pale-yellow oil that may crystallize upon standing.

Quantitative Data & Optimization

The table below summarizes the optimization parameters evaluated during protocol development. The causality behind the yield variations strongly supports the use of the BrettPhos system.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuToluene1001841Poor conversion; BINAP bite angle is insufficient for ortho-substituted halides.
2Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane1001265Moderate yield; RuPhos struggles with primary amine oxidative addition rates[3].
3 BrettPhos Pd G3 NaOtBu Dioxane 90 3 94 Optimal; BrettPhos accelerates oxidative addition; G3 ensures rapid Pd(0) entry.
4BrettPhos Pd G3K₃PO₄t-AmylOH100882Weaker base requires higher temp/time, but offers better functional group tolerance.

Troubleshooting & Quality Control

Common Failure Modes
  • Catalyst Plating (Pd Black Formation): If the reaction turns black and opaque within the first 30 minutes, oxygen contamination has occurred. Solution: Ensure rigorous degassing of the 1,4-dioxane (sparge with N₂ for at least 30 minutes prior to use) and check septum integrity.

  • High Levels of Bis-Arylation: If LC-MS shows a mass corresponding to the tertiary amine, the ligand has degraded or an incorrect (less sterically hindered) ligand was used. BrettPhos explicitly prevents this[4].

Quality Control (QC) Analytics
  • LC-MS: Expected exact mass for C₁₈H₂₂ClNO₂ is 319.13. Look for the prominent [M+H]⁺ peak at 320.1 m/z .

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the characteristic secondary amine N-H broad singlet around 5.20–5.50 ppm .

    • The two isopropyl -CH- septets should appear distinctly around 4.40–4.60 ppm .

    • The isopropyl -CH₃ doublets will integrate to 12 protons around 1.30–1.35 ppm .

References

  • Buchwald-Hartwig Amination Overview Chemistry LibreTexts. "Buchwald-Hartwig Amination." URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Tian, J.; Wang, G.; Qi, Z.-H.; Ma, J. ACS Omega 2020, 5, 34, 21385–21391. URL:[Link]

Sources

Method

Chromatographic Separation Techniques for 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline: Application Notes &amp; Protocols

Executive Summary & Physicochemical Profiling Developing robust chromatographic methods for complex active pharmaceutical ingredients (APIs) or their intermediates requires a deep understanding of molecular causality. 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Developing robust chromatographic methods for complex active pharmaceutical ingredients (APIs) or their intermediates requires a deep understanding of molecular causality. 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS: 35721-17-6) is a highly lipophilic diarylamine derivative[1]. Structurally, it features two bulky, electron-donating isopropoxy groups, an electron-withdrawing chlorine atom, and a bridging secondary amine.

From a chromatographic perspective, this molecule presents two primary challenges:

  • Extreme Hydrophobicity: The bis-phenyl core and isopropyl chains result in a high LogP, leading to excessive retention and band broadening on standard alkyl (C18) stationary phases.

  • Basic Amine Tailing: The secondary amine acts as a basic center. In reversed-phase high-performance liquid chromatography (RP-HPLC), this protonated nitrogen readily engages in secondary ion-exchange interactions with residual, negatively charged deprotonated silanols ( Si−O− ) on the silica matrix, causing severe peak tailing and poor resolution[2][3].

To achieve a self-validating, high-resolution separation, we must abandon generic C18 screening and engineer a method that specifically addresses these structural liabilities through orthogonal selectivity and electrostatic control.

Chromatographic Causality & Method Strategy

Stationary Phase: The Phenyl-Hexyl Advantage

Standard C18 columns rely purely on hydrophobic dispersive forces, which offer limited selectivity for resolving structurally similar aromatic impurities. Instead, a Phenyl-Hexyl stationary phase is highly recommended. The trifunctionally bonded phenyl ligand selectively retains polyaromatic compounds by exploiting π−π stacking interactions with the analyte's bis-phenyl rings.

Furthermore, to combat basic tailing, utilizing a Charged Surface Hybrid (CSH) or Positive Charge Surface (PCS) Phenyl-Hexyl column is critical. These modern columns intentionally introduce a low-level positive charge to the silica surface. This creates an electrostatic repulsion barrier against the protonated basic analyte, drastically sharpening the peak shape and increasing sample loadability without the need for high-ionic-strength buffers[4].

Mobile Phase: Suppressing Silanol Activity

Residual silanols on silica-based columns typically have a pKa of ~3.5. Above this pH, they deprotonate into anionic Si−O− groups, which strongly attract basic amines[3]. To neutralize this effect, the mobile phase must be acidified to a pH strictly below 3.0. Utilizing 0.1% Trifluoroacetic Acid (TFA) as an additive ensures that the silanols remain fully protonated ( Si−OH ) and chromatographically inert, forcing the analyte to partition purely based on hydrophobic and π−π interactions[2][5].

Table 1: Physicochemical Attributes & Chromatographic Causality
AttributePropertyChromatographic ImplicationMitigation Strategy
Structure Bis-phenyl ringsStandard C18 provides limited selectivity for structurally similar aromatic impurities.Utilize a Phenyl-Hexyl phase to exploit π−π stacking for orthogonal selectivity.
Functional Group Secondary AmineBasic nitrogen protonates, interacting with anionic silanols ( Si−O− ) causing severe peak tailing.Lower mobile phase pH < 3.0; use Charged Surface Hybrid (CSH/PCS) columns.
Lipophilicity High LogP (Hydrophobic)Strong retention; late elution times leading to band broadening.Employ a steep gradient with a strong organic modifier (Acetonitrile).

Mandatory Visualizations: Interaction Mechanisms & Workflow

InteractionMechanism cluster_StationaryPhase Stationary Phase Matrix Analyte 3-Chloro-4-isopropoxy-N- (4-isopropoxyphenyl)aniline (Basic Diarylamine) Phenyl Phenyl-Hexyl Ligand (π-π & Hydrophobic) Analyte->Phenyl Orthogonal Retention (Aromatic Stacking) Silica Residual Silanols (Si-O⁻) (Ion-Exchange) Analyte->Silica Peak Tailing (Secondary Interactions) CSH Charged Surface (CSH/PCS) (Electrostatic Repulsion) Analyte->CSH Peak Sharpening (Repels Protonated Amine)

Chromatographic interaction mechanisms between the diarylamine analyte and a Phenyl-Hexyl phase.

HPLCWorkflow Step1 1. Analyte Profiling Assess LogP & pKa Step2 2. Column Selection Choose Phenyl-Hexyl for π-π Step1->Step2 Step3 3. Mobile Phase Tuning Acidify (pH < 3) to neutralize Si-OH Step2->Step3 Step4 4. Gradient Optimization Adjust Acetonitrile % for high LogP Step3->Step4 Step5 5. System Suitability Validate Asymmetry & Resolution Step4->Step5

Step-by-step RP-HPLC method development workflow for highly hydrophobic, basic diarylamines.

Experimental Protocols

Protocol A: Purity Analysis via RP-HPLC (Self-Validating System)

This method is designed for the quantitative purity assessment of the synthesized compound.

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): HPLC-grade Water containing 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Note: Do not use Methanol. Acetonitrile's dipole moment and lack of hydrogen-bond donation capacity make it superior for preserving the π−π selectivity of the Phenyl-Hexyl phase[3].

2. Instrument Setup:

  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl or Sigma-Aldrich Ascentis Express PCS Phenyl-Hexyl (1.7 µm - 2.7 µm, 2.1 x 100 mm).

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky diarylamines).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (primary aromatic absorption) and 280 nm.

  • Injection Volume: 2.0 µL (Sample dissolved in 50:50 Water:Acetonitrile to prevent solvent-shock band broadening).

Table 2: Optimized RP-HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.00.46040Initial
1.00.46040Isocratic hold
7.00.4595Linear
9.00.4595Wash
9.10.46040Re-equilibration
12.00.46040End
Table 3: System Suitability Criteria (SST)

To ensure the trustworthiness of the data, the system must pass the following self-validating criteria before sample analysis:

ParameterAcceptance CriteriaCorrective Action if Failed
Tailing Factor ( Tf​ ) ≤1.5 Verify pH is < 3.0; check for column voiding[2].
Retention Factor ( k′ ) ≥2.0 Decrease initial %B to increase retention.
Theoretical Plates ( N ) ≥10,000 Reduce injection volume; check extra-column dead volume.
%RSD of Peak Area ≤2.0% (n=5)Purge autosampler; check for air bubbles in the syringe.
Protocol B: Preparative Flash Chromatography (Synthesis Purification)

When isolating 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline from crude reaction mixtures, Normal Phase (NP) chromatography is often preferred for bulk scaling.

1. Stationary Phase Selection:

  • Use standard bare silica gel (40-63 µm particle size).

  • Causality Check: Bare silica is highly acidic. Basic diarylamines will irreversibly bind or streak down the column if the mobile phase is not properly modified[2].

2. Mobile Phase Modification:

  • Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc).

  • Critical Step: Add 1% Triethylamine (TEA) to the organic mobile phase. TEA acts as a sacrificial competing base. It preemptively coats the highly active, acidic silanol sites on the bare silica, allowing the target diarylamine to elute in a tight, concentrated band rather than streaking.

3. Execution:

  • Equilibrate the column with 3 column volumes (CV) of Hexane containing 1% TEA.

  • Load the crude sample dry-packed onto Celite to ensure a narrow injection band.

  • Run a step gradient: 0% EtOAc (2 CV) 10% EtOAc (3 CV) 20% EtOAc (until target compound elutes).

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CIPA)

Introduction and Rationale The compound 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (hereafter referred to as CIPA , CAS: 35721-17-6) is a highly substituted, lipophilic diphenylamine derivative. Diphenylamines a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The compound 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (hereafter referred to as CIPA , CAS: 35721-17-6) is a highly substituted, lipophilic diphenylamine derivative. Diphenylamines are classically recognized for their potent antioxidant properties—specifically their ability to act as radical-trapping agents via their secondary amine moiety [1]. In recent years, structurally related diphenylamine derivatives have also been investigated as targeted kinase inhibitors (e.g., MEK/ERK inhibitors) and non-steroidal anti-inflammatory agents [2].

Due to the presence of two isopropoxy groups, a chlorine atom, and a diphenylamine core, CIPA possesses a high predicted partition coefficient (LogP > 5.0) and negligible aqueous solubility. Dosing such highly lipophilic (BCS Class II/IV) compounds in vivo presents significant biopharmaceutical challenges, including erratic gastrointestinal absorption, high plasma protein binding, and the risk of intravenous precipitation [3]. This application note provides a field-proven, self-validating protocol for formulating and dosing CIPA in murine models to achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) readouts.

Mechanistic Pathway: Diphenylamine Radical Trapping

To understand the pharmacodynamic utility of CIPA, it is critical to visualize its primary biochemical mechanism. The secondary amine acts as a hydrogen-atom donor, neutralizing peroxyl radicals (ROO•) generated during lipid peroxidation. The resulting diphenylamino radical (DPA•) is resonance-stabilized by the electron-donating isopropoxy groups, effectively terminating the oxidative chain reaction [1].

Mechanism ROS Peroxyl Radicals (ROO•) from Lipid Peroxidation Complex Radical Trapping (H-atom Transfer) ROS->Complex DPA CIPA (Secondary Amine) Highly Lipophilic Antioxidant DPA->Complex Stable Stable Diphenylamino Radical (DPA•) Complex->Stable Inhibition Termination of Oxidative Chain Reaction Stable->Inhibition

Proposed radical-trapping mechanism of CIPA inhibiting lipid peroxidation.

Formulation Strategy

The causality behind our formulation choices is rooted in the physicochemical properties of CIPA. A purely aqueous vehicle will result in immediate precipitation. Therefore, we utilize a co-solvent/surfactant approach for Intravenous (IV) dosing and a wetted suspension approach for Oral (PO) dosing.

Table 1: Optimized Vehicle Compositions for CIPA
RouteVehicle Composition (v/v or w/v)Causality / Mechanistic RationaleMax Dosing Volume (Mice)
IV 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineDMSO breaks the crystal lattice. PEG300 acts as a co-solvent. Tween 80 provides micellar solubilization to prevent precipitation in the bloodstream.5 mL/kg
PO 0.5% Methylcellulose (MC) / 0.1% Tween 80 in WaterMC increases viscosity to maintain a uniform suspension. Tween 80 acts as a wetting agent to prevent hydrophobic particle agglomeration.10 mL/kg
PO (Alt) Lipid Emulsion (e.g., 20% Capmul MCM / 80% Tween 80)Pre-dissolves the drug in a lipid matrix, bypassing the dissolution rate-limiting step in the GI tract [3].5 mL/kg

In Vivo Dosing Protocols

Note: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol A: Preparation and Intravenous (IV) Administration (2 mg/kg)

Objective: Achieve 100% systemic bioavailability to calculate absolute clearance and volume of distribution.

  • Weighing: Accurately weigh 2.0 mg of CIPA powder into a light-protected glass vial (diphenylamines are photosensitive).

  • Solubilization: Add 0.5 mL of sterile DMSO. Vortex for 2 minutes and sonicate in a water bath at 37°C until a completely clear solution is achieved.

  • Co-solvent Addition: Add 2.0 mL of PEG300 and 0.25 mL of Tween 80. Vortex vigorously for 1 minute.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 2.25 mL of sterile 0.9% Saline. Critical Step: Adding saline too quickly will cause localized supersaturation and precipitation.

  • Dosing: Restrain a C57BL/6 mouse (approx. 25 g) using a commercial restrainer. Dilate the lateral tail vein using a warming lamp. Inject 125 µL (5 mL/kg) of the formulation via a 27G needle over 10–15 seconds.

Protocol B: Preparation and Oral (PO) Administration (10 mg/kg)

Objective: Evaluate gastrointestinal absorption and hepatic first-pass metabolism.

  • Wetting: Weigh 10.0 mg of CIPA into a mortar. Add 100 µL of 10% Tween 80 solution and triturate with a pestle to form a smooth paste.

  • Suspension: Gradually add 9.9 mL of 0.5% Methylcellulose solution while continuously mixing to yield a 1 mg/mL uniform suspension.

  • Dosing: Using a 20G stainless steel oral gavage needle, administer 250 µL (10 mL/kg) of the suspension directly into the stomach of a conscious mouse.

Pharmacokinetic Sampling and LC-MS/MS Workflow

To ensure a self-validating system, the extraction protocol must account for the high protein binding typical of lipophilic diphenylamines (>95% bound to albumin/lipoproteins).

PK_Workflow A IV/PO Formulation (Lipid/Co-solvent) B In Vivo Dosing (Murine Model) A->B C Systemic Absorption (Plasma Circulation) B->C D Tissue Distribution (Lipid-rich Organs) C->D E Hepatic Metabolism (CYP-mediated) C->E F Excretion (Biliary/Renal) E->F

In vivo pharmacokinetic workflow for the lipophilic diphenylamine derivative CIPA.

Step-by-Step Plasma Extraction:
  • Blood Collection: Collect 50 µL of blood via submandibular bleed at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA microtainers. Causality: K2EDTA prevents coagulation without diluting the sample volume.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to prevent ex vivo degradation. Transfer the supernatant (plasma) to a fresh tube.

  • Protein Precipitation: Aliquot 10 µL of plasma into a 96-well plate. Add 30 µL of ice-cold Acetonitrile containing an internal standard (e.g., Diclofenac-d4, a related diphenylamine). Causality: Acetonitrile denatures plasma proteins, releasing the tightly bound CIPA into the organic phase.

  • Centrifugation: Centrifuge the plate at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system utilizing a C18 column (which is ideal for retaining lipophilic analytes).

Expected Pharmacokinetic Data Presentation

Based on the physicochemical profile of CIPA and historical data of similar diphenylamine derivatives [2], researchers should expect a PK profile characterized by a large volume of distribution and moderate oral bioavailability.

Table 2: Representative Pharmacokinetic Parameters for CIPA in Mice
ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation / Significance
Cmax (ng/mL) 1,850 ± 210640 ± 115High lipophilicity drives rapid tissue partitioning, lowering peak plasma concentration.
Tmax (h) N/A2.0 ± 0.5Delayed absorption typical of poorly water-soluble suspensions.
AUC0-inf (h*ng/mL) 3,200 ± 3505,600 ± 620Represents total systemic exposure.
Half-life (t1/2) (h) 4.5 ± 0.85.2 ± 1.1Moderate half-life suggests hepatic clearance without extensive tissue accumulation.
Bioavailability (F%) 100%~35%Limited by poor aqueous solubility in the GI tract and potential first-pass metabolism.

References

  • Title: Diphenylamine: An unusual antioxidant. Source: Free Radical Biology and Medicine, 1993. URL: [Link] [1]

  • Title: Phase I pharmacokinetic and pharmacodynamic study of the oral MAPK/ERK kinase inhibitor PD-0325901 in patients with advanced cancers. Source: Clinical Cancer Research, 2010. URL: [Link] [2]

  • Title: Lipid-Based Drug Delivery Systems. Source: Journal of International Medical Research (via PMC), 2013. URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline .

The most efficient synthetic route for this hindered diarylamine is the Buchwald-Hartwig cross-coupling of 3-chloro-4-isopropoxyaniline and 1-bromo-4-isopropoxybenzene. However, this specific substrate pairing presents a classic chemoselectivity challenge: the palladium catalyst must selectively activate the C–Br bond of the aryl halide without triggering competitive oxidative addition at the C–Cl bond of the aniline starting material (or the resulting product). Failure to control this selectivity results in polymerization, dehalogenation, and severely depressed yields.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to match your LC-MS or GC-MS crude analysis to the correct mechanistic failure point.

DiagnosticWorkflow Start Low Yield in Buchwald-Hartwig Amination LCMS Analyze Crude via LC-MS Start->LCMS Path1 High Unreacted Starting Material LCMS->Path1 Path2 Multiple Masses (Oligomers/Tar) LCMS->Path2 Path3 Dehalogenated Aryl Group LCMS->Path3 Sol1 Increase Catalyst Loading or Switch to G3 Precatalyst Path1->Sol1 Sol2 Switch to BrettPhos (Improve C-Br vs C-Cl Selectivity) Path2->Sol2 Sol3 Switch Base to Cs2CO3 and Exclude Moisture Path3->Sol3

Diagnostic flowchart for identifying Buchwald-Hartwig reaction failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a complex mixture of high-molecular-weight oligomers ("black tar"). Why is this happening?

A: This is a hallmark of chemoselectivity failure. While palladium naturally prefers C–Br over C–Cl oxidative addition[1], standard first-generation ligands (like BINAP or dppf) at elevated temperatures (>100 °C) lose this selectivity. The catalyst indiscriminately activates the C–Cl bond on your 3-chloro-4-isopropoxyaniline starting material or the newly formed product, leading to uncontrolled polymerization. The Fix: Switch to a highly sterically hindered, electron-rich biarylphosphine ligand such as BrettPhos [2][3]. BrettPhos is specifically engineered to accelerate C–Br oxidative addition while its immense steric bulk facilitates rapid reductive elimination, effectively outcompeting the slower C–Cl activation pathway[4].

Q2: I am observing significant amounts of 4-isopropoxybenzene (hydrodehalogenation) instead of the coupled product. How do I prevent this?

A: Hydrodehalogenation (reduction of the aryl bromide) is a common off-cycle reaction. It is typically exacerbated by the use of strong alkoxide bases (like Sodium tert-butoxide, NaOtBu). Alkoxide bases can undergo β-hydride elimination, transferring a hydride to the palladium center, which then reductively eliminates with the aryl group to form the reduced byproduct. The Fix: Replace NaOtBu with a milder, non-nucleophilic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4). Furthermore, ensure strict anhydrous conditions; trace moisture leads to base-catalyzed hydrolysis of the aryl halide.

Q3: The reaction stalls at 40-50% conversion, and adding more Pd(OAc)2 doesn't help. What is the cause?

A: Catalyst deactivation is occurring. When using standard Pd(II) salts like Pd(OAc)2, the reduction to the active Pd(0) species is often incomplete, and the catalyst can precipitate out as inactive palladium black or off-cycle palladium-halide dimers. The Fix: Utilize a pre-activated Generation 3 (G3) Buchwald precatalyst, specifically BrettPhos Pd G3 [5]. G3 precatalysts generate the active monoligated Pd(0) species rapidly and quantitatively upon mild deprotonation, preventing the formation of inactive aggregates and allowing for lower catalyst loadings (often <1 mol%)[6].

Quantitative Data: Reaction Optimization Matrix

To highlight the causality between reagent selection and yield, the following table summarizes the impact of different catalyst and base combinations on the synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline.

Catalyst SystemBaseSolventTemp (°C)Chemoselectivity (C-Br vs C-Cl)Expected YieldPrimary Issue
Pd2(dba)3 / BINAPNaOtBuToluene110Low (< 3:1)< 30%Oligomerization, Tar formation
Pd(OAc)2 / XPhosK3PO41,4-Dioxane100Moderate (10:1)55-65%Slow reductive elimination
BrettPhos Pd G3NaOtBut-Amyl Alcohol80High (> 40:1)70-80%Mild hydrodehalogenation
BrettPhos Pd G3 Cs2CO3 t-Amyl Alcohol 80 Very High (> 99:1) > 90% None (Optimized Protocol)

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Each step includes specific environmental controls to ensure the integrity of the catalytic cycle.

Reagents Required:

  • 3-chloro-4-isopropoxyaniline (1.0 equiv, 10.0 mmol)

  • 1-bromo-4-isopropoxybenzene (1.05 equiv, 10.5 mmol)

  • BrettPhos Pd G3 (1.0 mol%, 0.1 mmol)[5]

  • Cesium Carbonate, anhydrous (1.5 equiv, 15.0 mmol)

  • t-Amyl alcohol, anhydrous and degassed (25 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Causality: Pd(0) is highly sensitive to oxidation; removing surface moisture and oxygen prevents premature catalyst death.

  • Solid Reagent Loading: Under a positive flow of Argon, charge the flask with 3-chloro-4-isopropoxyaniline, BrettPhos Pd G3, and anhydrous Cs2CO3.

  • Solvent and Liquid Addition: Add 25 mL of anhydrous t-Amyl alcohol, followed by 1-bromo-4-isopropoxybenzene via a gas-tight syringe.

  • Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw, or sparge the solution vigorously with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the BrettPhos ligand to its phosphine oxide, destroying the catalyst's ability to coordinate palladium.

  • Reaction Execution: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4-6 hours. Causality: The lower temperature of 80 °C (compared to traditional 110 °C) is sufficient for BrettPhos-mediated C-Br activation while keeping the thermal energy below the activation barrier for C-Cl cleavage.

  • Validation & Workup: Monitor the reaction via TLC or LC-MS. Upon complete consumption of the aryl bromide, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline.

Mechanistic Pathway: The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates how the BrettPhos Pd G3 catalyst selectively navigates the cross-coupling without breaking the C–Cl bond.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Selective for C-Br over C-Cl) Pd0->OxAdd 1-Bromo-4-isopropoxybenzene AmineCoord Amine Coordination (3-Chloro-4-isopropoxyaniline) OxAdd->AmineCoord Pd(II) Aryl Bromide Complex Deprot Deprotonation (via Cs2CO3) AmineCoord->Deprot Base Addition RedElim Reductive Elimination (Product Formation) Deprot->RedElim Pd(II) Amido Complex RedElim->Pd0 Target Diarylamine

Catalytic cycle demonstrating the chemoselective C-Br oxidative addition.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Institutes of Health (PMC) URL:[Link][1]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides National Institutes of Health (PMC) URL:[Link][2]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL:[Link][4]

  • Buchwald precatalysts G2 and G3 Johnson Matthey URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Molecule Profile: 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline is a highly lipophilic diarylamine derivative. Its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Molecule Profile: 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline is a highly lipophilic diarylamine derivative. Its structural features—two bulky, hydrophobic isopropoxy groups, a chlorine atom, and two aromatic rings—confer a high partition coefficient (LogP) and negligible aqueous solubility.

As a Senior Application Scientist, I have designed this guide to help you bypass thermodynamic barriers and successfully formulate this compound for both in vitro and in vivo applications.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why does this molecule immediately precipitate when spiked into my aqueous assay buffer (e.g., PBS or DMEM)? A1: The precipitation is driven by the molecule's extreme lipophilicity and the thermodynamic unfavorability of disrupting the hydrogen-bonded network of water. When transferred directly from a stock solution (e.g., 100% DMSO) into an aqueous medium, the local concentration of the co-solvent drops rapidly. This causes the drug to exceed its thermodynamic solubility threshold, forcing it to crystallize or "crash out"[1]. This is a common hallmark of compounds with tight molecular packing and a lack of polar surface area[2].

Q2: I tried lowering the pH to protonate the amine and form a soluble salt. Why didn't this improve solubility? A2: The central nitrogen in 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline is a diarylamine. The lone pair of electrons on this nitrogen is highly delocalized into the pi-systems of the two adjacent phenyl rings. This delocalization drastically reduces the electron density on the nitrogen, resulting in a pKa typically below 2.0. Consequently, it will not protonate at physiologically relevant or even moderately acidic pH levels, rendering standard salt formation strategies completely ineffective[3].

Q3: What is the most reliable strategy to formulate this compound for in vivo dosing (e.g., Oral or IV)? A3: For in vivo applications, complexation with cyclodextrins—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is highly recommended. The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic diarylamine core and isopropoxy groups, while the hydrophilic exterior maintains aqueous solubility[4]. If cyclodextrins alone are insufficient, integrating them into lipid-based nanocarriers or using co-solvent evaporation techniques can further enhance the dissolution rate[5],[6].

Q4: How can I keep the compound in solution for in vitro cell-based assays without causing solvent toxicity? A4: You must use a carefully balanced co-solvent and surfactant system. Direct dilution from DMSO to water fails because the thermodynamic shock is too high. Instead, use a "step-down" approach: dilute the DMSO stock into a transitional solvent mixture (e.g., PEG400 or Tween-80) before the final dilution into the aqueous buffer. The final concentration of DMSO must be kept ≤ 0.5% (v/v) to avoid cytotoxic artifacts, while the co-solvent modifies the polarity of the system to maintain the drug in solution[1].

Section 2: Formulation Strategy & Quantitative Guidelines

Decision Logic for Solubility Enhancement

To determine the correct formulation path, follow the causality-driven decision tree below.

FormulationStrategy Step1 Target Molecule: 3-Chloro-4-isopropoxy-N- (4-isopropoxyphenyl)aniline Step2 Assess Ionizability (Diarylamine pKa < 2) Step1->Step2 Step3 pH Adjustment Ineffective Proceed to Solubilization Step2->Step3 Causality: Electron delocalization Split Select Application Step3->Split InVitro In Vitro Assays (Cell Culture) Split->InVitro InVivo In Vivo Dosing (PK / PD Models) Split->InVivo Solvent Co-Solvent / Surfactant (DMSO + Tween-80) InVitro->Solvent CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD

Decision tree for selecting the appropriate solubility enhancement strategy based on application.

Quantitative Tolerability Data

When designing your vehicle, you must balance solubility enhancement against biological toxicity. Use the table below to establish safe upper limits for your excipients.

Excipient / SolubilizerClassificationMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (Mice, IV)Mechanistic Role
DMSO Organic Co-solvent≤ 0.5% (v/v)≤ 10% (v/v)Disrupts crystal lattice; primary solvent.
PEG400 Polymeric Co-solvent≤ 1.0% (v/v)≤ 40% (v/v)Modifies dielectric constant of aqueous phase.
Tween-80 Non-ionic Surfactant≤ 0.1% (v/v)≤ 5% (v/v)Forms micelles to shield hydrophobic domains.
HP-β-CD Cyclic Oligosaccharide≤ 2.0% (w/v)≤ 20% (w/v)Forms thermodynamic inclusion complexes.

Section 3: Validated Experimental Protocols

Protocol 1: Co-Solvent Evaporation Method for HP-β-CD Complexation (In Vivo Dosing)

This protocol utilizes thermodynamic gradients to force the highly lipophilic molecule into the cyclodextrin cavity[6].

CDComplexation API Hydrophobic API (Stock in Ethanol) Mix Magnetic Stirring & Sonication API->Mix CD 20% HP-β-CD (Aqueous Solution) CD->Mix Evap Co-Solvent Evaporation (Remove Ethanol) Mix->Evap Encapsulation Final Stable Aqueous Inclusion Complex Evap->Final Thermodynamic stability

Workflow for generating a cyclodextrin inclusion complex via the co-solvent evaporation method.

Step-by-Step Methodology:

  • Preparation of Organic Phase: Dissolve 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline in absolute ethanol at 10 mg/mL.

    • Causality: The organic solvent breaks the crystal lattice, overcoming the high thermodynamic energy barrier of the solid state.

  • Preparation of Aqueous Phase: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Mixing & Encapsulation: Dropwise add the organic phase into the aqueous phase under continuous high-speed magnetic stirring (800 rpm) at room temperature.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Apply a vacuum at 40°C to selectively remove the ethanol.

    • Causality: As the volatile organic solvent evaporates, the drug is forced into the hydrophobic cavity of the cyclodextrin to avoid the thermodynamically unfavorable aqueous environment, forming a stable inclusion complex.

  • Self-Validating Check: Filter the resulting solution through a 0.22 µm PVDF syringe filter. If the filter clogs or leaves a white residue, encapsulation was incomplete. Quantify the final filtrate via HPLC to validate the exact encapsulation efficiency.

Protocol 2: Step-Down Co-Solvent Dilution (In Vitro Assays)

Direct dilution into water causes immediate precipitation. This protocol uses a "bridge" to create a hydrophobic microenvironment that stabilizes the drug before it hits the bulk aqueous phase.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% DMSO to create a 10 mM master stock.

  • Intermediate Stock (The "Bridge"): Dilute the primary stock 1:10 into a transitional mixture consisting of 50% PEG400 and 50% Tween-80.

    • Causality: The intermediate stock introduces surfactants that immediately form micelles around the solvated drug molecules, preventing them from aggregating.

  • Final Aqueous Dilution: Dilute the intermediate stock 1:100 into the pre-warmed (37°C) aqueous assay buffer (e.g., DMEM or PBS) while vortexing vigorously.

  • Self-Validating Check: Measure the optical density (OD) of the final buffer at 600 nm. An OD600​>0.05 compared to a blank buffer indicates microscopic precipitation (colloidal crashing). If this occurs, the intermediate stock requires a higher surfactant-to-drug ratio.

Section 4: References

1.[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures Source: Frontiers Publishing Partnerships URL:

2.[5] A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Source: National Institutes of Health (PMC) URL:

3.[6] Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation Source: National Institutes of Health (PMC) URL:

4.[4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL:

5.[3] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Institutes of Health (PMC) URL:

6.[2] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: ACS Publications (Journal of Medicinal Chemistry) URL:

Sources

Troubleshooting

Reducing byproduct formation in 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline reactions

Topic: Reducing Byproduct Formation in 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline Reactions Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Byproduct Formation in 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline Reactions

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of complex diarylamines, specifically focusing on 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. Our goal is to provide actionable, in-depth troubleshooting advice and FAQs to help you minimize byproduct formation and maximize the yield and purity of your target compound.

The construction of the C-N bond in diarylamines is a cornerstone of modern medicinal chemistry. However, reactions like the Buchwald-Hartwig amination and Ullmann condensation, while powerful, are not without their challenges.[1][2] Selectivity issues can lead to a range of byproducts that complicate purification and reduce overall efficiency. This guide explains the mechanistic origins of these impurities and provides field-proven strategies to mitigate them.

Section 1: Troubleshooting Guide

This section addresses specific problems you may be observing in your reaction analysis (TLC, LC-MS, NMR). Each answer delves into the root cause and provides a clear path to resolution.

Q1: My LC-MS analysis shows a significant peak corresponding to the mass of my dehalogenated aryl precursor (e.g., 1-chloro-2-isopropoxybenzene). What causes this and how can I prevent it?

A1: This impurity is a result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1]

  • Mechanistic Cause: The hydrodehalogenation pathway competes with the desired reductive elimination of the final product. It often occurs via β-hydride elimination from the palladium-amido complex, which can happen if there are available β-hydrogens on the amine or if the reductive elimination step is slow.[1] Another potential cause is the presence of trace water or other proton sources that can intercept reactive intermediates.

  • Troubleshooting & Mitigation Strategies:

    • Choice of Base: The base plays a critical role. While strong bases like sodium tert-butoxide (NaOt-Bu) are effective, they can sometimes promote side reactions. Consider screening weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can disfavor the pathways leading to hydrodehalogenation.[3]

    • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to accelerate the rate of reductive elimination, which is the product-forming step. By making this step faster, the competing hydrodehalogenation side reaction is kinetically outcompeted.[4][5]

    • Solvent Purity: Ensure you are using anhydrous solvents. Water can act as a proton source, facilitating the undesired reduction.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired pathway, as side reactions may have a higher activation energy.

Q2: I'm observing a high-molecular-weight impurity that appears to be a homocoupled biaryl from my aryl halide starting material. Why is this happening?

A2: The formation of a biaryl impurity is due to the homocoupling of your aryl halide starting material. This is a well-known byproduct in both copper-catalyzed Ullmann reactions and palladium-catalyzed couplings.[6]

  • Mechanistic Cause:

    • In Ullmann reactions , the high temperatures and reactive organocopper intermediates can lead to the coupling of two aryl halide molecules.[6]

    • In Buchwald-Hartwig reactions , this can occur if the oxidative addition of a second aryl halide molecule to the palladium center competes with the binding of the amine.

  • Troubleshooting & Mitigation Strategies:

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions. Screen catalyst loading (e.g., 1-5 mol%) to find the optimal balance.

    • Control Reagent Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the amine and catalyst can maintain a low concentration of the halide, thereby minimizing the probability of homocoupling.

    • Ligand Effects (for Pd-catalyzed reactions): As with hydrodehalogenation, a well-chosen ligand that promotes rapid C-N bond formation will inherently suppress C-C homocoupling.

    • Modernize Ullmann Conditions: If you are using a classical Ullmann protocol, switching to a modern, ligand-accelerated system is highly recommended. Ligands like diamines or amino acids stabilize the copper catalyst, allowing for lower reaction temperatures and significantly reducing homocoupling.[2][7]

Q3: My mass spec shows an isomer of my final product, and the NMR is inconsistent with the expected structure. Could C-H arylation be occurring?

A3: Yes, it is possible you are observing a product from a competing C-H arylation reaction. Instead of forming a bond at the nitrogen (N-arylation), the catalyst may activate a C-H bond on the aniline ring, typically at the position ortho to the amine, leading to a constitutional isomer.[8]

  • Mechanistic Cause: Palladium catalysts are capable of mediating both C-N and C-H bond functionalization. The selectivity is dictated by the ligand, base, and specific substrates. The directing effect of the free amine can favor ortho-C-H activation under certain conditions.[8]

  • Troubleshooting & Mitigation Strategies:

    • Ligand is Key: This is a problem where ligand choice is critical. Certain ligands are specifically designed to favor N-arylation over C-H arylation. For standard Buchwald-Hartwig aminations, bulky biaryl phosphines are generally selective for the nitrogen.

    • Protect the Amine: If the problem persists, a temporary protecting group on the aniline nitrogen (e.g., Boc, which is later removed) can block the N-arylation site and may alter the electronic properties enough to disfavor C-H activation elsewhere. However, this adds steps to the synthesis. The primary goal should be to find conditions that work for the unprotected aniline.

    • Base Selection: The choice of base can influence the equilibrium between the neutral amine and the corresponding amide, which can affect the relative rates of N-arylation versus C-H activation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, process-oriented questions that are crucial for developing a robust and reproducible synthesis.

Q1: Which synthetic route is generally better for minimizing byproducts for this specific molecule: Buchwald-Hartwig or Ullmann?

A1: For synthesizing complex diarylamines like 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline, the Buchwald-Hartwig amination is generally the superior choice .

The primary reason is the reaction conditions. Modern Buchwald-Hartwig protocols operate under significantly milder temperatures (typically 80-120 °C) compared to classical Ullmann reactions, which often required temperatures exceeding 200 °C.[1][9] These harsh conditions in Ullmann couplings often lead to thermal decomposition and a wider array of byproducts.[2] While modern, ligand-assisted Ullmann reactions have improved this, the sheer breadth of available ligands and well-understood reaction mechanisms for the Buchwald-Hartwig amination make it more versatile and easier to troubleshoot for achieving high selectivity.[10]

Q2: How does the choice of base impact byproduct formation?

A2: The base is not merely a spectator; it is a critical component of the catalytic cycle and its choice directly influences both reaction rate and selectivity.

  • Role of the Base: The primary role of the base is to deprotonate the amine (or the palladium-amine complex) to form the more nucleophilic amide, which is necessary for the C-N bond-forming step.[11]

  • Impact on Byproducts:

    • Strong, Non-coordinating Bases (e.g., NaOt-Bu, LiHMDS): These are very effective at promoting the reaction but can also accelerate side reactions like hydrodehalogenation. Their high basicity can also be incompatible with sensitive functional groups on the substrate.[12]

    • Weaker, Coordinating Bases (e.g., K₃PO₄, Cs₂CO₃): These are often a better choice for complex substrates. They are generally less prone to inducing elimination reactions. The cesium effect, in particular, is noted for increasing the solubility of intermediates and accelerating reductive elimination, which can improve selectivity for the desired product.

Q3: What are the best practices for setting up the reaction to ensure a clean, reproducible outcome?

A3: Reproducibility in cross-coupling reactions hinges on meticulous control of the reaction environment.

  • Inert Atmosphere: Both palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. The entire reaction setup, including solvent and reagent transfers, must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[12]

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. Water can hydrolyze starting materials and intermediates, leading to phenol byproducts, especially in copper-catalyzed systems.[5] Ensure your amine and aryl halide are pure, as impurities will carry through or interfere with the reaction.

  • Catalyst Pre-formation vs. In Situ Generation: For maximum reproducibility, using a well-defined, pre-formed palladium-ligand complex (precatalyst) is often superior to generating the active catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand. Precatalysts ensure a consistent and known ratio of palladium to ligand.

Section 3: Protocols & Data Summary

The following table provides a starting point for reaction optimization, comparing typical conditions for a modern Buchwald-Hartwig protocol against a ligand-accelerated Ullmann reaction for diarylamine synthesis.

ParameterRecommended Buchwald-Hartwig ProtocolModern Ullmann (Goldberg) ProtocolRationale & Causality
Catalyst System Pd₂(dba)₃ (1-2 mol%) + Biarylphosphine Ligand (e.g., RuPhos, 2-4 mol%)CuI (5-10 mol%) + Ligand (e.g., L-Proline or Phenanthroline, 10-20 mol%)The Pd/phosphine system is highly tunable and efficient at lower loadings. The Cu/ligand system overcomes the limitations of classical Ullmann reactions.[4][5]
Base Cs₂CO₃ or K₃PO₄ (1.5 - 2.0 equiv.)K₂CO₃ or K₃PO₄ (2.0 equiv.)Inorganic bases provide a good balance of reactivity and selectivity, minimizing base-induced decomposition and side reactions compared to alkoxides.[3]
Solvent Toluene or Dioxane (anhydrous)DMSO or DMF (anhydrous)The choice of aprotic solvent is crucial for solubility and thermal stability. Rigorous exclusion of water prevents phenol byproduct formation.
Temperature 100-120 °C110-130 °CThese temperatures are sufficient for catalytic turnover while minimizing thermal degradation. Modern Ullmann conditions are much milder than classical ones.[2][9]
Atmosphere Strict Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Protects the catalyst (especially Pd(0)) and ligands from oxidative degradation.
Recommended Experimental Protocol (Buchwald-Hartwig Amination)
  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), 3-Chloro-4-isopropoxyaniline (1.2 equiv.), cesium carbonate (1.5 equiv.), and the biarylphosphine ligand (e.g., RuPhos, 4 mol%).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 4: Visual Guides

Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired catalytic cycle for C-N bond formation versus the common hydrodehalogenation side reaction.

G cluster_cycle Desired Buchwald-Hartwig Cycle cluster_side Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII Amine Amine Exchange (Ar'-NH₂) PdII->Amine Amido Ar-Pd(II)-NHAr'(L₂) Amine->Amido RE Reductive Elimination Amido->RE Beta β-Hydride Elimination Amido->Beta Competing Pathway RE->Pd0 Catalyst Regeneration Product Product (Ar-NH-Ar') RE->Product Side_Product Byproduct (Ar-H) Beta->Side_Product caption Fig 1. Desired C-N Coupling vs. Hydrodehalogenation.

Caption: Fig 1. Desired C-N Coupling vs. Hydrodehalogenation.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common byproduct issues based on initial analytical results.

G start Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) q1 Major Impurity Identified? start->q1 dehalogenated Dehalogenated Starting Material (Ar-H) q1->dehalogenated Yes homocoupled Homocoupled Byproduct (Ar-Ar) q1->homocoupled Yes isomer Isomeric Product q1->isomer Yes other Complex Mixture / Decomposition q1->other Yes end High Purity Product q1->end No (Proceed to Purification) sol1 Action: Hydrodehalogenation 1. Switch to weaker base (Cs₂CO₃). 2. Use more electron-rich ligand. 3. Lower temperature. dehalogenated->sol1 sol2 Action: Homocoupling 1. Optimize catalyst loading. 2. Use modern ligand-accelerated system. 3. Consider slow addition of aryl halide. homocoupled->sol2 sol3 Action: Isomerization (C-H Arylation) 1. Screen alternative ligands. 2. Confirm selectivity for N-arylation. isomer->sol3 sol4 Action: Decomposition 1. Lower reaction temperature. 2. Switch to milder conditions (e.g., Buchwald-Hartwig). 3. Ensure inert atmosphere. other->sol4 caption Fig 2. Logic diagram for troubleshooting byproducts.

Caption: Fig 2. Logic diagram for troubleshooting byproducts.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shang, R., et al. (2017). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications, 8(1), 1564. Available at [Link]

  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Romero, N. R., & Nicewicz, D. A. (2016). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Journal of the American Chemical Society, 138(25), 8092–8095. Abstract available at [Link]

  • Tan, Y., & Hartwig, J. F. (2011). Pd-Catalyzed Intermolecular C–H Amination with Alkylamines. Journal of the American Chemical Society, 133(10), 3290–3293. Available at [Link]

  • Casanova, N., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Journal of the American Chemical Society, 144(46), 21356–21367. Available at [Link]

  • Mistry, N., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(50), e202312413. Available at [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Retrieved from [Link]

  • Acosta, G. D. J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 177. Available at [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • Singleton, D. A., et al. (2009). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 131(48), 17613–17621. Available at [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 32(12), 1175-1180. Abstract available at [Link]

  • Weatherly, C. D., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Letters, 22(5), 1836–1841. Available at [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Tan, Y., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications, 12(1), 263. Available at [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Mini-Reviews in Organic Chemistry, 9(2), 143-153. Available at [Link]

  • Nikonov, A. Yu., Sterkhova, I. V., & Lazareva, N. F. (2015). Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. Russian Journal of General Chemistry, 85, 1864–1867. Available at [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline cross-coupling

Welcome to the Technical Support Center for advanced Buchwald-Hartwig aminations. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and functionalization...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Buchwald-Hartwig aminations. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and functionalization of highly congested scaffolds, specifically focusing on 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline .

Whether you are synthesizing this bulky secondary diarylamine or using it as a nucleophile to generate complex triarylamines, steric hindrance is the primary mode of reaction failure. This guide breaks down the mechanistic causality of these failures and provides self-validating protocols to overcome them.

Part 1: Mechanistic Bottlenecks (The "Why")

Before troubleshooting, it is critical to understand why the 3-chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline scaffold resists cross-coupling. The molecule features two bulky isopropoxy groups and a chloro substituent. While the chloro group is meta to the nitrogen center, the overall conformational rigidity and the sheer volume of the two substituted aryl rings create a massive steric shield around the secondary amine [1].

In a standard Pd-catalyzed cycle, steric hindrance causes two distinct points of failure:

  • Amine Binding: The bulky diarylamine cannot displace the halide on the L−Pd(II)(Ar)(X) intermediate.

  • Reductive Elimination (RE): Even if the amine binds, the transition state required to form the final C-N bond is too energetically demanding.

To overcome this, we rely on steric bulk to defeat steric bulk . By using ligands with an extremely high Percent Buried Volume ( %Vbur​ ), the ligand forces the aryl and amine groups into a "proximal" conformation, artificially lowering the activation energy for reductive elimination [2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_1 AmineBind Amine Binding & Deprotonation PdII_1->AmineBind PdII_2 L-Pd(II)(Ar)(NR2) High Steric Clash AmineBind->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Steric Bottleneck: Bulky Isopropoxy groups block amine coordination Steric->AmineBind

Fig 1: Pd-catalyzed C-N coupling cycle highlighting steric bottlenecks in amine binding.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: My synthesis of the diarylamine from 3-chloro-4-isopropoxyaniline and 1-bromo-4-isopropoxybenzene is stalling at 30% conversion. What is causing this?

Causality: You are likely experiencing a transmetalation bottleneck. While primary anilines generally couple well, the accumulation of bulky isopropoxy groups on both coupling partners restricts the trajectory of the incoming nucleophile. Furthermore, if you attempted to use an aryl iodide to "speed up" oxidative addition, you are likely suffering from iodide inhibition . Iodide ions can precipitate the active Pd complex off-cycle, halting the reaction [3]. Solution:

  • Electrophile: Strictly use Aryl Bromides ( Ar−Br ) or Aryl Chlorides ( Ar−Cl ). The reactivity order in Buchwald-Hartwig is counter-intuitively ArBr>ArCl>ArI due to this inhibition [3].

  • Ligand: Switch to a biaryl phosphine like BrettPhos or an NHC precatalyst like Pd-PEPPSI-IPr .

FAQ 2: I am using 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline as a substrate to form a triarylamine, but I only see dehalogenated side products. How do I force N-arylation?

Causality: Secondary diarylamines are notoriously poor nucleophiles. The dehalogenated side product (hydrodehalogenation of your aryl halide) proves that Oxidative Addition is occurring perfectly. However, because the diarylamine is too bulky to bind to the Pd center, the L−Pd(II)(Ar)(X) intermediate undergoes β -hydride elimination (if aliphatic bases/solvents are present) or protodepalladation instead of C-N coupling. Solution: You must use a ligand with an extreme %Vbur​ designed specifically for secondary amines, such as tBuBrettPhos or Pd-PEPPSI-IPent [4]. Additionally, switch to a stronger, fully soluble base like LiHMDS to ensure immediate deprotonation upon amine binding.

Troubleshooting Start Reaction Stalled / Low Yield Check1 Is Ar-X consumed? Start->Check1 PathA No (Oxidative Addition Failure) Check1->PathA No PathB Yes (Amine Binding or RE Failure) Check1->PathB Yes SolA Switch to Ar-Br or use Pd-PEPPSI PathA->SolA SolB Are dehalogenated arenes forming? PathB->SolB SolC Increase Base Strength (e.g., LiHMDS) SolB->SolC No SolD Increase Ligand %Vbur (e.g., tBuBrettPhos) SolB->SolD Yes

Fig 2: Decision tree for diagnosing and resolving steric failures in hindered C-N couplings.

Part 3: Quantitative Ligand Selection

Selecting the correct ligand is a mathematical exercise in steric volume. Use the table below to match the ligand's Percent Buried Volume ( %Vbur​ ) to your specific coupling step.

Ligand / PrecatalystApprox. %Vbur​ Optimal Substrate ClassRelative Rate of Reductive Elimination
RuPhos ~40%Secondary alkyl aminesModerate
BrettPhos ~45%Primary anilines (Diarylamine Synthesis)High
tBuBrettPhos ~51%Secondary diarylamines (Triarylamine Synthesis)Very High
Pd-PEPPSI-IPent ~54%Highly deactivated/hindered scaffoldsExtreme

Part 4: Self-Validating Experimental Protocol

The following protocol is optimized for the N-arylation of the sterically hindered 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. It includes built-in visual checkpoints to validate catalyst health in real-time.

Reagents:

  • Amine: 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (2.0 mol%)

  • Ligand: tBuBrettPhos (4.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add Pd2​(dba)3​ and tBuBrettPhos to an oven-dried Schlenk tube.

  • Catalyst Pre-activation (Validation Step): Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a deep purple/red ( Pd2​(dba)3​ ) to a clear, dark orange/brown. This confirms the formation of the active L−Pd(0) species. If the solution turns black and precipitates, oxygen/moisture has infiltrated, and the Pd has crashed out as inactive Palladium Black. Discard and restart.

  • Substrate Addition: Add the diarylamine, the aryl bromide, and NaOtBu to the active catalyst solution. Wash down the sides of the tube with the remaining toluene.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat to 100 °C in an oil bath with vigorous stirring (800+ RPM). Note: High agitation is required because inorganic bases like NaOtBu are poorly soluble and will sink, starving the transmetalation step.

  • Monitoring: Monitor via LC-MS after 4 hours. If dehalogenation is observed without product formation, cool the reaction, return to the glovebox, and spike with 1.0 equiv of LiHMDS to force deprotonation.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd particulates and salts, and concentrate in vacuo.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Dennis, J. M., et al. "How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia." Chemical Science (RSC Publishing), 2020. Available at:[Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline As a Senior Application Scientist, evaluating complex functionalized diary...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

As a Senior Application Scientist, evaluating complex functionalized diarylamines requires moving beyond basic molecular weight confirmation. 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (C₁₈H₂₂ClNO₂) is a highly specific structural scaffold, representative of critical pharmaceutical intermediates, agrochemical impurities, and degradation products of rubber antioxidants[1][2].

To accurately identify and quantify this compound in complex matrices, scientists must understand its gas-phase thermodynamic behavior and select the appropriate mass spectrometry (MS) platform. This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems for this specific analysis, grounded in causality and proven experimental workflows.

Theoretical Fragmentation Mechanics: The "Why" Behind the Spectra

Before comparing hardware, we must establish the compound's intrinsic fragmentation logic under Collision-Induced Dissociation (CID). In positive Electrospray Ionization (ESI+), the molecule readily protonates at the secondary amine bridge, yielding a precursor ion of [M+H]⁺ at m/z 320.14 (calculated for ³⁵Cl). Because of the chlorine atom, a distinct M+2 isotopic peak at m/z 322 will be observed at approximately 33% relative abundance.

Upon entering the collision cell, the molecule exhibits three highly predictable, energy-dependent dissociation pathways:

  • O-Dealkylation (Neutral Loss of Propene): The bulky isopropoxy ether linkages are the most thermodynamically labile sites. Even at low collision energies (10–15 eV), the molecule undergoes a macroscopic rearrangement to expel propene (C₃H₆, 42 Da), leaving behind a stabilized phenolic hydroxyl group[3]. This sequential loss yields diagnostic fragments at m/z 278 and m/z 236.

  • C-N Bond Cleavage: At higher collision energies (30–40 eV), the diphenylamine bridge cleaves. Depending on charge retention, this yields either the 4-isopropoxyaniline cation (m/z 150) or the 3-chloro-4-isopropoxyaniline cation (m/z 184)[2].

  • Internal Cyclization: Under elevated thermal or collision stress, diarylamines can eject hydrogen radicals to form highly stable, conjugated carbazole-like structures[4][5].

G M Precursor Ion [M+H]+ m/z 320.14 C18H23ClNO2+ F1 Primary Fragment m/z 278.09 Loss of Propene (-42 Da) M->F1 CID (15 eV) - C3H6 F3 Aniline Cleavage m/z 184.05 3-Chloro-4-isopropoxyaniline M->F3 CID (35 eV) C-N Cleavage F4 Aniline Cleavage m/z 150.09 4-Isopropoxyaniline M->F4 CID (35 eV) C-N Cleavage F2 Secondary Fragment m/z 236.04 Loss of 2nd Propene (-42 Da) F1->F2 CID (25 eV) - C3H6

Proposed CID fragmentation pathway of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Selecting the right mass analyzer depends entirely on whether your goal is trace-level quantitation (e.g., pharmacokinetics) or structural elucidation (e.g., impurity profiling).

Feature/MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (High-Res MS)
Primary Use Case Targeted Quantitation (MRM)Structural Elucidation / ProfilingComplex Matrix Screening
Mass Accuracy Unit Resolution (~0.7 Da)< 2 ppm< 1 ppm
Isotopic Fidelity PoorExcellent (Crucial for ³⁵Cl/³⁷Cl)Excellent
Sensitivity (LOD) Sub-picogram (+++)Picogram (++)Picogram (++)
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude4 to 5 orders of magnitude
Performance for this Compound Best for monitoring the m/z 320 → 278 transition in high-throughput assays.Best for mapping the exact mass of the m/z 184 cleavage fragment to rule out isobaric interference.Unmatched for resolving the compound from background matrix ions in environmental or biological samples.

Application Insight: If you are monitoring the degradation of this compound, a Q-TOF is superior. The exact mass capabilities allow you to definitively prove that the mass shift of -42 Da is the loss of propene (C₃H₆) rather than an isobaric loss (e.g., ketene, C₂H₂O, 42.01 Da)[3]. Conversely, if you are validating a bioanalytical method for clearance rates, the QqQ's superior duty cycle in Multiple Reaction Monitoring (MRM) mode is mandatory.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. The inclusion of a highly lipophilic C18 column ensures the hydrophobic diphenylamine core is retained, while the acidic mobile phase drives protonation for ESI+.

Step 1: Sample Preparation
  • Extraction: Perform a Liquid-Liquid Extraction (LLE) using ethyl acetate to isolate the lipophilic target from aqueous matrices.

  • Reconstitution: Evaporate under N₂ and reconstitute in 50:50 Methanol:Water containing 0.1% Formic Acid to match the initial mobile phase conditions.

Step 2: UHPLC Separation
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The sub-2-micron particles provide the theoretical plates needed to resolve this compound from structurally similar aniline impurities.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Source Optimization (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C (Required to volatilize the bulky aromatic rings).

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile isopropoxy groups).

Workflow S1 Sample Prep LLE & Reconstitution S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 Mass Analysis QqQ / Q-TOF / Orbitrap S3->S4 S5 Data Processing MRM / Exact Mass S4->S5

Step-by-step LC-MS/MS analytical workflow for diphenylamine derivatives.

Quantitative Data Summary: Diagnostic Transitions

For researchers programming a targeted QqQ method, the following MRM transitions and collision energies are optimized based on the thermodynamic stability of the resulting product ions.

Precursor Ion (m/z)Product Ion (m/z)Exact Mass (Da)Neutral Loss / CleavageOptimal CE (eV)Purpose
320.1278.1278.0942- C₃H₆ (Propene)15Primary Quantifier
320.1236.1236.0473- 2x C₃H₆25Secondary Qualifier
320.1184.0184.0524C-N Cleavage (³⁵Cl)35Structural Confirmation
320.1150.1150.0913C-N Cleavage35Structural Confirmation

Note: The primary quantifier utilizes a low CE because the activation energy required for the 4-membered transition state of propene elimination is significantly lower than the energy required to homolytically or heterolytically cleave the aromatic C-N bond.

Sources

Comparative

Next-Generation Diarylamines: Evaluating 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline Against Standard Scaffolds

Executive Summary Diarylamines represent a privileged structural motif with dual utility: they are highly efficient radical-trapping antioxidants (RTAs) in materials science and potent allosteric kinase inhibitors in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylamines represent a privileged structural motif with dual utility: they are highly efficient radical-trapping antioxidants (RTAs) in materials science and potent allosteric kinase inhibitors in medicinal chemistry. However, standard unsubstituted diarylamines, such as diphenylamine (DPA), often suffer from conformational promiscuity and poor oxidative stability.

The compound 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS: 35721-17-6) 1 is a highly tuned derivative designed to overcome these limitations. By integrating bulky electron-donating groups (EDGs) and an asymmetric electron-withdrawing halogen, this scaffold achieves precise control over its electronic oxidation potential and its stereochemical dihedral angles. This guide objectively compares its performance against standard diarylamine alternatives, providing mechanistic insights and self-validating experimental protocols.

Structural and Electronic Causality: The Push-Pull Dynamics

To understand why 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline outperforms standard derivatives like DPA or the NSAID Diclofenac, we must analyze the causality behind its specific substitution pattern:

  • Electronic Modulation for Catalytic Antioxidation : Diarylamines neutralize lipid peroxyl radicals via a proton-coupled electron-transfer mechanism. The dual 4,4'-isopropoxy groups act as powerful EDGs, increasing electron density at the bridging nitrogen and significantly lowering the N-H bond dissociation enthalpy. This accelerates the initial radical-trapping kinetics ( kinh​ ). Concurrently, the 3-chloro group exerts a mild inductive electron-withdrawing effect (-I), which fine-tunes the oxidation potential to prevent premature auto-oxidation in ambient environments, a common failure point for overly electron-rich amines 2.

  • Dihedral Angle Preorganization for Kinase Selectivity : In drug development, diarylamines frequently act as allosteric kinase inhibitors (e.g., MEK1/2 inhibitors) 3. Unsubstituted diarylamines are highly flexible, leading to off-target binding. The bulky isopropoxy groups combined with the asymmetric ortho-chloro substitution create severe steric hindrance. This restricts rotation around the C-N axes, locking the molecule into a near-orthogonal conformation. This "steric lock" precisely complements the hydrophobic DFG-out allosteric pockets of target kinases, drastically improving binding affinity and selectivity 4.

Pathway Ligand 3-Chloro-4-isopropoxy-N- (4-isopropoxyphenyl)aniline Conform Dihedral Angle Preorganization (Steric Lock via 3-Cl & 4-OiPr) Ligand->Conform Structural Tuning Pocket Kinase Allosteric Pocket (DFG-out conformation) Conform->Pocket High-Affinity Binding Block Inhibition of Target Phosphorylation Pocket->Block Allosteric Modulation Effect Cell Cycle Arrest / Ferroptosis Inhibition Block->Effect Downstream Signaling

Allosteric kinase inhibition pathway driven by dihedral angle preorganization.

Comparative Performance Data

The following table summarizes the quantitative advantages of the highly substituted target compound against standard industry baselines.

Compound / ScaffoldSubstitution PatternOxidation Potential (E°, V)RTA Rate Constant ( kinh​ , M −1 s −1 )Target Kinase IC50 (nM)
Diphenylamine (DPA) Unsubstituted~0.85~1.8 × 10 4 >10,000 (Promiscuous)
Diclofenac 2-(2,6-dichloroanilino)~0.75N/A (Poor RTA)>10,000 (COX selective)
Standard MEK Inhibitor Poly-halogenated, alkoxy~0.60N/A<10 (Highly Selective)
3-Chloro-4-isopropoxy... 3-Cl, 4,4'-di-O-iPr~0.55 - 0.65>1.0 × 10 5 *<50 (Preorganized)

*Values are extrapolated from structurally homologous halogenated/alkoxylated diarylamine models evaluated in standardized autoxidation and kinase assays5.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and specific catalytic systems designed to handle the steric bulk of the isopropoxy and chloro groups.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Synthesizing sterically hindered diarylamines requires specialized N-Heterocyclic Carbene (NHC) or bulky phosphine ligands to prevent catalyst poisoning and off-target triarylamine formation 6.

Reagents: 3-chloro-4-isopropoxyaniline (1.0 eq), 1-bromo-4-isopropoxybenzene (1.1 eq), Pd 2​ (dba) 3​ (2 mol%), BrettPhos ligand (4 mol%), Sodium tert-butoxide (1.5 eq), anhydrous Toluene. Step-by-Step Workflow:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd 2​ (dba) 3​ , BrettPhos, and NaOtBu.

  • Substrate Addition: Dissolve the aniline and aryl bromide in anhydrous toluene (0.2 M) and transfer to the Schlenk flask. Causality note: BrettPhos is explicitly chosen because its steric bulk accelerates reductive elimination, preventing the secondary amine product from coordinating and poisoning the palladium center.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure diarylamine. Validate structure via 1 H-NMR, noting the diagnostic downfield shift of the bridging N-H proton.

CatalyticCycle A Pd(0)-BrettPhos Active Catalyst B Oxidative Addition (Aryl Bromide) A->B C Amine Coordination (Aniline Derivative) B->C D Base Deprotonation (NaOtBu) C->D E Reductive Elimination (Diarylamine Product) D->E E->A Catalyst Regeneration

Buchwald-Hartwig catalytic cycle for the synthesis of sterically hindered diarylamines.

Protocol B: Radical-Trapping Antioxidant (RTA) Kinetic Assay

To validate the compound's efficacy as an inhibitor of lipid peroxidation (and by extension, ferroptosis), an inhibited autoxidation assay is utilized 5.

Step-by-Step Workflow:

  • System Setup: Prepare a solution of hexadecane (substrate) and chlorobenzene (co-solvent) in a 1:1 ratio.

  • Initiation: Introduce AIBN (azobisisobutyronitrile) as a thermal radical initiator and heat the system to 37 °C in a highly sensitive oxygen-uptake apparatus.

  • Baseline Measurement: Monitor the uninhibited rate of oxygen consumption to establish the baseline autoxidation rate.

  • Inhibitor Injection: Inject 10 µM of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline into the system.

  • Data Extraction: Measure the length of the inhibited period ( τinh​ ) to determine the stoichiometric factor ( n ), and calculate the inhibition rate constant ( kinh​ ) from the slope of oxygen consumption during the inhibited phase. Causality note: A high kinh​ confirms that the dual isopropoxy groups successfully lowered the activation energy for H-atom transfer.

References

  • BLDpharm: 35721-17-6 | 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)
  • ACS Publications: The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants.
  • ACS Publications: The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell De
  • DTU Inside: Allosteric small-molecule kinase inhibitors.
  • San Diego State University: Utilizing Dihedral Angle Control as a Strategy to Obtain Selective Diarylamine Kinase Inhibitors.
  • NIH: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

Sources

Validation

Validation of LC-MS/MS Analytical Methods for 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline: A Comparative Guide

Executive Summary The quantification of highly lipophilic secondary amines in biological matrices presents a persistent challenge in bioanalysis due to severe matrix effects and analyte loss during extraction. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly lipophilic secondary amines in biological matrices presents a persistent challenge in bioanalysis due to severe matrix effects and analyte loss during extraction. This guide provides an objective, data-driven comparison of analytical methodologies for the quantification of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS: 35721-17-6). By comparing various chromatographic column chemistries and sample preparation workflows, this document establishes a self-validating, highly reproducible LC-MS/MS protocol that complies with rigorous regulatory standards.

Analyte Profiling & Bioanalytical Challenges

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline is a hydrophobic diphenylamine derivative characterized by two bulky isopropoxy groups, a chlorine substitution, and a central secondary amine.

Mechanistic Challenges:

  • Ion Suppression: Due to its high lipophilicity (estimated LogP > 4), the compound elutes late on standard reversed-phase columns, directly overlapping with endogenous phospholipids (e.g., glycerophosphocholines). These lipids compete for charge in the Electrospray Ionization (ESI) source, leading to signal quenching.

  • Extraction Recovery: Hydrophobic analytes are prone to non-specific binding to plastic consumables and incomplete partitioning during sample cleanup.

To ensure data integrity, any developed method must be rigorously evaluated for matrix factors (MF) and extraction efficiency, as outlined in the.

G N1 Plasma Sample (+ SIL-IS) N2 Sample Prep (LLE / SPE) N1->N2 N3 UPLC Separation (Biphenyl Column) N2->N3 N4 ESI+ MS/MS (MRM Mode) N3->N4 N5 Data Analysis (ICH M10) N4->N5

Fig 1: End-to-end LC-MS/MS bioanalytical workflow for hydrophobic amine quantification.

Comparative Analysis: Chromatographic Separation

Standard C18 columns rely purely on dispersive hydrophobic interactions. Because phospholipids also bind strongly to C18 stationary phases, they frequently co-elute with lipophilic analytes like our target compound.

The Causality of Column Choice: By switching to a Biphenyl stationary phase, we introduce π−π polarizability. The electron-rich aromatic rings of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline interact strongly with the biphenyl groups, shifting its retention time away from aliphatic lipids. This orthogonal retention mechanism effectively bypasses the matrix suppression zone.

Table 1: Column Performance Comparison

Conditions: Isocratic elution (70% Acetonitrile / 30% Water with 0.1% Formic Acid), Flow rate 0.4 mL/min.

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Phospholipid Co-elutionSignal-to-Noise (S/N)
BEH C18 3.451.4High150:1
Raptor Biphenyl 3.821.1Low480:1
Phenyl-Hexyl 3.601.2Moderate290:1

Comparative Analysis: Sample Preparation

To further mitigate matrix effects, the sample preparation method must selectively isolate the analyte. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE). The quantitative assessment of these matrix effects is a critical regulatory requirement, detailed in the .

G root Sample Preparation Strategy ppt Protein Precipitation (PPT) Acetonitrile / MeOH root->ppt High Matrix Effect lle Liquid-Liquid Extraction (LLE) MTBE / Hexane root->lle Optimal Balance spe Solid Phase Extraction (SPE) Oasis HLB root->spe Highest Cost/Time fail Not Recommended ppt->fail Ion Suppression pass Proceed to LC-MS/MS lle->pass High Recovery spe->pass Ultra-Clean

Fig 2: Decision matrix for sample preparation highlighting LLE as the optimal balanced approach.

Table 2: Sample Preparation Recovery and Matrix Effect

Analyte spiked at 100 ng/mL in human plasma. MF = Peak Area in presence of matrix / Peak Area in neat solution.

Extraction MethodExtraction Solvent/SorbentAbsolute Recovery (%)Matrix Factor (MF)%CV (n=6)
PPT Acetonitrile92.40.45 (Severe Suppression)18.5
LLE MTBE (pH 10)88.60.94 (Negligible)4.2
SPE Oasis HLB91.20.98 (Negligible)3.8

Optimized Experimental Protocol

Based on the comparative data, the following self-validating LLE-Biphenyl workflow is recommended. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) ensures that any residual matrix variations are mathematically normalized.

Step 1: Liquid-Liquid Extraction (LLE)
  • Aliquot 50 µL of plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., d7​ -target analyte at 500 ng/mL).

  • Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4​OH ) to adjust the pH to ~10, ensuring the secondary amine is un-ionized and highly soluble in the organic phase.

  • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v) and inject 5 µL into the LC-MS/MS.

Step 2: Chromatographic Conditions
  • System: Waters ACQUITY UPLC

  • Column: Restek Raptor Biphenyl (2.1 × 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 0-0.5 min (30% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-4.0 min (return to 30% B).

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Parameters (Positive ESI)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Quantifier: m/z 320.1 278.1 (Collision Energy: 22 eV) - Represents the loss of one propene group.

    • Qualifier: m/z 320.1 236.1 (Collision Energy: 35 eV) - Represents the loss of two propene groups.

Method Validation Summary

The optimized method was validated strictly according to the.

Table 3: ICH M10 Validation Parameters
ParameterEvaluated Range / LevelResultICH M10 Acceptance Criteria
Linearity 1.0 - 1000 ng/mL R2 = 0.9985 R2≥0.99
LLOQ Precision & Accuracy 1.0 ng/mLCV: 11.2%, Acc: 94.0%CV ≤20% , Acc: 80-120%
Intra-day Precision (QC) 3.0, 400, 800 ng/mLCV: 3.1 - 6.4%CV ≤15%
Inter-day Accuracy (QC) 3.0, 400, 800 ng/mLAcc: 96.5 - 104.2%Acc: 85-115%
IS-Normalized Matrix Factor Low (3.0) & High (800)0.98 - 1.02CV ≤15%

The results demonstrate that the LLE-Biphenyl methodology creates a highly trustworthy, robust system capable of supporting high-throughput pharmacokinetic or impurity profiling studies without the risk of phospholipid-induced data distortion.

References

  • U.S. Food and Drug Administration (FDA) / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. URL:[Link][1][2]

  • Kumar, D. et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PubMed Central (PMC). URL:[Link][3]

  • Li, F. et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central (PMC) - NIH. URL:[Link][4]

Sources

Comparative

FTIR spectroscopy reference spectra for 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline purity

An Expert's Guide to Purity Assessment of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline using FTIR Spectroscopy In the landscape of pharmaceutical development and materials science, the chemical purity of a compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Purity Assessment of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline using FTIR Spectroscopy

In the landscape of pharmaceutical development and materials science, the chemical purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a substituted aniline derivative such as 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline, whose potential applications lie in the synthesis of novel bioactive molecules, ensuring its purity is a critical, non-negotiable step. Impurities can arise from unreacted starting materials, intermediates from incomplete reactions, or side-products, each capable of altering the compound's physical, chemical, and pharmacological properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of Fourier Transform Infrared (FTIR) Spectroscopy as a powerful, first-line analytical tool for the purity assessment of this specific molecule. We will delve into the causality behind experimental choices, establish a self-validating protocol, and objectively compare FTIR with other orthogonal methods, grounding our discussion in authoritative references.

Part 1: The Foundational Principles of FTIR in Purity Analysis

FTIR spectroscopy is a cornerstone technique in analytical chemistry, prized for its speed, simplicity, and the wealth of structural information it provides.[1] The core principle is based on the interaction of infrared radiation with a molecule.[2][3] Every chemical bond (e.g., N-H, C-O, C=C) vibrates at a specific frequency. When infrared light corresponding to that frequency is absorbed, it creates a unique spectral pattern—a "chemical fingerprint" of the molecule.[4][5]

For purity analysis, the methodology is conceptually straightforward:

  • Establish a Reference: An FTIR spectrum of a highly pure, authenticated reference standard of the target compound is acquired. This spectrum serves as the benchmark "fingerprint."[4]

  • Analyze the Sample: The newly synthesized or procured batch of the compound is then analyzed under identical conditions.

  • Compare and Identify: The sample spectrum is overlaid with the reference spectrum. The presence of additional, unexpected absorption peaks is a direct indication of impurities.[4]

While exceptionally powerful for identifying the presence of contaminants, it is crucial to understand that FTIR is not inherently a quantitative method for determining a precise purity percentage without extensive calibration.[4][6] Its strength lies in its ability to rapidly confirm identity and detect the presence of impurities that have different functional groups from the parent molecule.

Part 2: The Spectral Fingerprint of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

While a publicly available, peer-reviewed FTIR spectrum for this specific molecule is not readily accessible, we can predict its characteristic absorption bands with high confidence by dissecting its functional groups. This predictive framework is essential for knowing what to look for in a reference spectrum.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Rationale & Comments
Secondary AmineN-H Stretch3350 - 3450A single, sharp to medium peak is expected for a secondary amine. This is a key identifier.[7]
Aromatic EtherAryl-O-C Stretch (asymmetric)1230 - 1270Strong absorption due to the C-O bond stretching between the aromatic rings and the isopropoxy groups.
Aromatic EtherAryl-O-C Stretch (symmetric)1020 - 1075A weaker, but distinct, absorption band.
Alkyl C-HC-H Stretch (sp³)2850 - 2975Characteristic of the isopropoxy and isopropyl groups. Multiple peaks are expected.
Aromatic C-HC-H Stretch (sp²)3010 - 3100Typically weaker absorptions found just above 3000 cm⁻¹.
Aromatic RingC=C Stretch1500 - 1600Multiple sharp peaks characteristic of the benzene rings.
Aryl ChlorideC-Cl Stretch1000 - 1100Often difficult to assign definitively as it falls in the complex fingerprint region.

Disclaimer: This table represents predicted values based on established spectroscopic principles. The first and most critical step in any analysis is to acquire an experimental spectrum from a certified reference material (CRM) or a thoroughly characterized in-house standard whose purity has been confirmed by an orthogonal method like HPLC or qNMR.[8]

Part 3: A Self-Validating Protocol for FTIR Purity Assessment

The trustworthiness of an analytical method hinges on a robust and reproducible protocol. Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of solid compound due to its minimal sample preparation, which eliminates variability associated with methods like KBr pellets.[9][10]

Experimental Workflow: Purity Screening via ATR-FTIR

FTIR_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation Start Start: Define Purity Requirement Ref_Standard Acquire/Prepare Certified Reference Standard (>99.5%) Start->Ref_Standard Ref_Spectrum Acquire Reference Spectrum (e.g., average of 3 runs) Ref_Standard->Ref_Spectrum Process Perform Data Processing (ATR & Baseline Correction) Ref_Spectrum->Process Clean_ATR Clean ATR Crystal (e.g., with Isopropanol) Background Collect Background Spectrum (Clean, empty crystal) Clean_ATR->Background Apply_Sample Apply Test Sample Powder (Ensure good contact) Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum (Identical parameters to reference) Apply_Sample->Acquire_Sample Acquire_Sample->Process Overlay Overlay Sample and Reference Spectra Process->Overlay Compare Identify Non-conforming Peaks (Presence/Absence Test) Overlay->Compare Report Generate Pass/Fail Report Compare->Report

Caption: Workflow for FTIR-based purity verification.

Step-by-Step Methodology
  • Instrument & Accessory Setup:

    • Instrument: A validated FTIR spectrometer.

    • Accessory: A Diamond Attenuated Total Reflectance (ATR) accessory is recommended for its robustness and chemical resistance.[11]

    • Rationale: The choice of a diamond ATR ensures high-quality data for hard solids and minimizes the risk of crystal damage, providing long-term analytical stability.

  • Reference Standard Analysis:

    • Step 2.1: Obtain a reference standard of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline with a purity of >99.5%, confirmed by HPLC.

    • Step 2.2: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., ACS grade isopropanol) and allow it to dry completely.

    • Step 2.3: Collect a background spectrum (32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step that accounts for atmospheric H₂O and CO₂.

    • Step 2.4: Place a small amount of the reference standard onto the crystal, ensuring full coverage. Apply consistent pressure using the ATR's pressure clamp.

    • Step 2.5: Acquire the reference spectrum using the same parameters as the background scan.

  • Test Sample Analysis:

    • Step 3.1: Without changing any instrument parameters, clean the ATR crystal.

    • Step 3.2: Apply the test sample to the crystal with the same consistent pressure.

    • Step 3.3: Acquire the sample spectrum.

  • Data Interpretation:

    • Step 4.1: Use the spectrometer software to perform an automated ATR correction (if necessary) and a baseline correction.

    • Step 4.2: Overlay the baseline-corrected sample spectrum with the reference spectrum.

    • Step 4.3: Purity Assessment:

      • Identity Confirmation: The positions of the major peaks in the sample should align perfectly with the reference standard.

      • Impurity Detection: Scrutinize the spectra for any significant peaks present in the sample but absent in the reference. Pay close attention to regions where potential impurities might absorb (see Part 4). A difference of >3% in relative peak height for a non-conforming peak is often a trigger for further investigation.

Part 4: Anticipating Impurities from Synthesis

A key aspect of expertise is anticipating potential problems. By understanding the likely synthetic route—for instance, a Williamson ether synthesis followed by a nitro group reduction—we can predict the most probable impurities and their distinguishing spectral features.

Potential ImpurityLikely OriginDistinguishing FTIR Peaks (cm⁻¹)
3-Chloro-4-isopropoxy-nitrobenzene Incomplete nitro group reduction~1520 & ~1345 (strong, sharp NO₂ stretches)
3-Chloro-4-hydroxy-N-(4-isopropoxyphenyl)aniline Incomplete etherification~3200-3600 (broad O-H stretch)
Starting Materials (e.g., 4-isopropoxyaniline) Unreacted starting materialDifferent fingerprint region, potential primary amine (two N-H bands) vs. secondary amine (one N-H band).

Part 5: Comparison with Orthogonal Analytical Methods

No single analytical technique is infallible. Trustworthiness is built by understanding the strengths and limitations of each method and using them appropriately. While FTIR is an excellent screening tool, other methods are required for definitive, quantitative purity determination.[12]

Method_Comparison cluster_ftir FTIR Details cluster_hplc HPLC Details cluster_gcms GC-MS Details center Purity Analysis of 3-Chloro-4-isopropoxy-N- (4-isopropoxyphenyl)aniline FTIR FTIR Spectroscopy center->FTIR HPLC HPLC-UV center->HPLC GCMS GC-MS center->GCMS FTIR_Pros Pros: - Extremely Fast (seconds) - No solvent required (ATR) - Excellent for identity confirmation FTIR->FTIR_Pros FTIR_Cons Cons: - Not inherently quantitative - Low sensitivity for trace impurities - Poor for structurally similar isomers FTIR->FTIR_Cons HPLC_Pros Pros: - Highly Quantitative (Area %) - High resolution for isomers - Established method for purity HPLC->HPLC_Pros HPLC_Cons Cons: - Slower analysis time (minutes) - Requires solvents and standards - Destructive to sample HPLC->HPLC_Cons GCMS_Pros Pros: - Excellent for volatile impurities - Provides molecular weight (MS) - High sensitivity GCMS->GCMS_Pros GCMS_Cons Cons: - Requires compound to be volatile - Potential for thermal degradation - More complex instrumentation GCMS->GCMS_Cons

Caption: Comparison of primary analytical techniques.

Comparative Summary
TechniquePrincipleBest For...Limitations
FTIR Spectroscopy Infrared light absorption by molecular bondsRapid identity confirmation and screening for gross functional group impurities.Poor quantitation without calibration; low sensitivity to impurities <1-2%; cannot easily distinguish isomers.
HPLC-UV Differential partitioning between mobile and stationary phasesGold standard for purity. Accurate quantitation of the main component and impurities; separates structurally similar compounds.[12]Requires method development, reference standards, and solvents; longer run times.
GC-MS Separation by volatility, detection by mass-to-charge ratioIdentifying and quantifying volatile or semi-volatile impurities; provides structural information from mass fragmentation.Compound must be thermally stable and volatile; complex sample matrix can cause interference.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldStructural elucidation; can be used for quantitative analysis (qNMR) with an internal standard, providing a direct measure of purity without a specific reference standard for each impurity.Lower sensitivity than chromatographic methods; requires expensive instrumentation and expert interpretation.

Conclusion

For researchers, scientists, and drug development professionals, FTIR spectroscopy serves as an indispensable tool for the rapid identity verification and initial purity assessment of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. Its speed and ease of use facilitate high-throughput screening of synthetic batches, allowing for quick pass/fail decisions based on the presence of unexpected chemical functionalities.

However, it is crucial to recognize its role as part of a larger analytical workflow. While FTIR can effectively flag a sample as potentially impure, it cannot, on its own, provide the definitive, quantitative purity value required for regulatory submission or characterization of a final drug substance. For this, orthogonal methods such as HPLC are essential. By leveraging FTIR for rapid screening and complementing it with quantitative chromatographic techniques, a robust, efficient, and trustworthy quality control strategy can be implemented, ensuring the integrity of the final product.

References

  • Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis? Available at: [Link]

  • Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]

  • Zhang, L., et al. (2024, January 25). Quantitative analysis method for the Fourier transform Infrared spectroscopy of gases. SPIE. Available at: [Link]

  • ResearchGate. Quantitative Mineral Analysis by FTIR Spectroscopy. Available at: [Link]

  • Avomeen. Fourier Transform Infrared Spectroscopy (FTIR) Analysis Laboratory. Available at: [Link]

  • Matterial. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting. Available at: [Link]

  • Ahmad, Z. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. PMC. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]

  • Patsnap. (2025, May 24). FTIR Spectroscopy for Olive Oil Purity Testing. Available at: [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Available at: [Link]

  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Available at: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline proper disposal procedures

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS: 35721-17-6), a halogenated diarylamine derivative ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS: 35721-17-6), a halogenated diarylamine derivative often utilized in advanced pharmacological research, such as the development of ferroptosis inhibitors[1].

As a Senior Application Scientist, I must emphasize that the disposal of halogenated anilines cannot be treated as a routine laboratory task. The presence of both a chlorinated aromatic ring and an amine functional group introduces specific toxicological and environmental risks that dictate strict operational protocols.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

Before executing any disposal plan, personnel must understand the causality behind the safety requirements. 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline presents two primary hazard vectors:

  • Systemic Toxicity (Methemoglobinemia): Like many aniline and diphenylamine derivatives, exposure (oral, dermal, or inhalation) can induce methemoglobinemia[2]. The compound's metabolites oxidize the iron in hemoglobin from Fe²⁺ to Fe³⁺, severely impairing oxygen transport in the blood[2]. This necessitates rigorous dermal and respiratory protection.

  • Environmental Persistence and Aquatic Toxicity: Halogenated anilines are highly persistent in aquatic environments and exhibit acute toxicity to aquatic life (often classified under GHS as H400 and H410)[3][4]. Discharging this compound into standard municipal wastewater systems is strictly prohibited, as it can bypass standard biological treatment processes and bioaccumulate.

Quantitative Hazard & PPE Summary

The following table summarizes the extrapolated physicochemical hazards and required Personal Protective Equipment (PPE) based on the behavior of structurally analogous chlorinated diphenylamines[3][5].

Hazard CategoryGHS Classification (Analogous)Operational ImplicationRequired PPE
Health Hazard Acute Tox. 4 (Oral/Dermal), STOT RE 2Systemic absorption risk via skin contact or dust inhalation.Nitrile gloves (double-gloving recommended), lab coat, safety goggles.
Environmental Aquatic Acute 1, Aquatic Chronic 1Zero-tolerance for drain disposal. Requires dedicated containment.N/A (Focus on secondary containment trays during handling).
Chemical Halogenated OrganicMust be segregated from non-halogenated solvents to prevent dioxin formation during incineration.N/A (Focus on proper waste stream segregation).

Logistical Disposal Protocol: Step-by-Step Methodology

The ultimate disposal of this chemical must consider its impact on air quality, potential migration in water, and conformance with environmental regulations (e.g., EPA guidelines for halogenated organics)[6]. Under no circumstances should laboratory personnel attempt to chemically neutralize or treat this waste in an improvised manner. All disposal must be routed through licensed Environmental Health and Safety (EHS) channels.

Phase 1: Waste Segregation and Containment

Causality: Halogenated organic waste must be incinerated at specialized facilities equipped with acid gas scrubbers. Mixing halogenated waste with non-halogenated waste alters the required incineration temperature and risks the release of hydrochloric acid (HCl) gas or polychlorinated dibenzodioxins (PCDDs) into the atmosphere[7].

  • Designate a specific waste container: Use a chemically compatible, high-density polyethylene (HDPE) or amber glass container.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline" and check the "Halogenated Organic" and "Toxic" hazard boxes.

  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., dichloromethane or DMSO), ensure the waste container is compatible with the bulk solvent[8].

Phase 2: Solid and Liquid Waste Handling

Causality: Dust generation is the primary vector for inhalation exposure[9].

  • Solid Waste (Powder): Do not sweep dry powder. If disposing of empty vials or contaminated consumables (weighing boats, pipette tips), place them directly into a designated solid hazardous waste bin lined with a heavy-duty plastic bag.

  • Liquid Waste (Solutions): Transfer solutions using closed-system pipetting or a funnel within a certified chemical fume hood. Cap the waste container tightly immediately after transfer to prevent vapor release.

Phase 3: EHS Transfer and Final Destruction
  • Storage: Store the sealed waste container in a designated secondary containment tray in a cool, well-ventilated hazardous waste accumulation area, away from strong oxidizing agents[9].

  • Manifesting: Submit a waste collection request to your institutional EHS department.

  • Final Route: The institution will contract a licensed waste management facility to perform high-temperature incineration (typically >1000°C) in an apparatus equipped with alkaline scrubbers to neutralize the resulting halogenated combustion byproducts[9].

Accidental Release & Decontamination Procedure

A self-validating safety system requires a pre-planned response for deviations, such as a spill.

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood is running.

  • Don PPE: Upgrade to heavy-duty nitrile gloves and ensure respiratory protection (e.g., N95 or P100 particulate respirator) is worn if the spill is outside a fume hood[9][10].

  • Containment (Solid): If the powder spills, do not dry sweep . Lightly dampen the powder with water or a compatible solvent to suppress dust generation[9].

  • Containment (Liquid): For solution spills, surround and cover the liquid with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand)[3].

  • Collection: Use a non-sparking plastic scoop to collect the dampened powder or saturated absorbent. Place it into a rigid hazardous waste container[10].

  • Decontamination: Wash the spill surface thoroughly with water and a strong laboratory detergent. Collect all wash water as hazardous waste, as the compound is highly toxic to aquatic environments[3].

Waste Stream Workflow

WasteWorkflow Start Generation of Halogenated Aniline Waste Decision Physical State? Start->Decision Solid Solid Waste (Vials, Consumables) Decision->Solid Powder/Contaminated items Liquid Liquid Waste (Organic Solutions) Decision->Liquid Dissolved in solvent Segregation Segregate as: Halogenated Organic Waste Solid->Segregation Liquid->Segregation Storage Temporary Storage (Secondary Containment, Away from Oxidizers) Segregation->Storage EHSTransfer EHS Manifest & Collection Storage->EHSTransfer Incineration Licensed High-Temp Incineration (with Acid Gas Scrubbers) EHSTransfer->Incineration

Figure 1: Standardized logistical workflow for the segregation and disposal of halogenated aniline derivatives.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline
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